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Core Science & Biosynthesis

Foundational

Synthesis of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine: A Convergent Strategy for Privileged Scaffolds

Executive Summary & Pharmacological Rationale The rational design of hybrid molecules containing multiple "privileged scaffolds" is a cornerstone of modern drug discovery. The compound 1-(4-(1H-pyrazol-5-yl)benzyl)guanid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The rational design of hybrid molecules containing multiple "privileged scaffolds" is a cornerstone of modern drug discovery. The compound 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine represents a highly versatile pharmacophore, merging the molecular recognition capabilities of a highly basic guanidine group with the robust, aromatic hydrogen-bonding network of a pyrazole ring ()[1].

Guanidine moieties are critical for forming strong electrostatic interactions and bidentate hydrogen bonds with target proteins, making them ubiquitous in antidiabetic, antihypertensive, and broad-spectrum antibacterial agents ()[2]. Meanwhile, the pyrazole ring allows for precise fine-tuning of physicochemical properties. Synthesizing this hybrid molecule requires a highly orthogonal, convergent strategy to prevent cross-reactivity between the nucleophilic amine intermediates and the nitrogen-rich heterocycles ()[3].

This whitepaper details a validated, self-correcting synthetic route to 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine, explaining the mechanistic causality behind each experimental choice.

Retrosynthetic Analysis & Synthetic Workflow

The total synthesis is envisioned through a convergent strategy that delays the introduction of the highly polar guanidine group until the final stages.

  • Heterocycle Construction: The pyrazole ring is constructed via a Knorr-type cyclocondensation using an enaminone intermediate[1].

  • Linker Elaboration: The benzonitrile precursor is reduced to a benzylamine[4].

  • Guanidinylation: The primary amine is reacted with an orthogonally protected guanylating agent, followed by global deprotection[5].

SynthesisWorkflow A 4-Acetylbenzonitrile (Starting Material) B Enaminone Intermediate (via DMF-DMA) A->B C 4-(1H-Pyrazol-5-yl)benzonitrile (via Hydrazine) B->C D Benzylamine Derivative (via Reduction) C->D E Di-Boc-Guanidine (via Guanylation) D->E F 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (Final Product) E->F

Fig 1: Convergent synthetic workflow for 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , providing the exact analytical checkpoints required to confirm success before proceeding to the next step.

Step 1: Synthesis of (E)-4-(3-(dimethylamino)acryloyl)benzonitrile
  • Causality & Rationale: To construct the pyrazole ring, a 1,3-dicarbonyl equivalent is required. Reacting 4-acetylbenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) provides a highly electrophilic one-carbon synthon. DMF-DMA is chosen over standard formylating agents because it avoids self-condensation and acts as its own base ()[6].

  • Protocol:

    • Charge a round-bottom flask with 4-acetylbenzonitrile (1.0 equiv) and DMF-DMA (1.5 equiv).

    • Reflux the mixture neat (or in a minimal amount of toluene) at 110°C for 12 hours under an inert atmosphere.

    • Concentrate the resulting dark mixture under vacuum to remove unreacted DMF-DMA and methanol byproduct.

    • Triturate the residue with diethyl ether to precipitate the enaminone as a solid.

  • Validation Checkpoint: 1 H NMR must show two characteristic doublets at ~5.8 ppm and ~7.8 ppm with a coupling constant ( J≈12 Hz), confirming the trans-alkene geometry of the enaminone.

Step 2: Synthesis of 4-(1H-pyrazol-5-yl)benzonitrile
  • Causality & Rationale: The classical Knorr pyrazole synthesis relies on the cyclocondensation of a hydrazine derivative with the enaminone[1]. Hydrazine hydrate acts as a bis-nucleophile; initial attack occurs at the highly electrophilic β -carbon, followed by intramolecular cyclization and elimination of dimethylamine.

  • Protocol:

    • Dissolve the enaminone (1.0 equiv) in absolute ethanol.

    • Add hydrazine hydrate (1.2 equiv) dropwise at room temperature.

    • Heat the reaction to reflux (80°C) for 4 hours.

    • Cool to room temperature, concentrate the solvent, and recrystallize from ethanol/water to yield the pyrazole.

  • Validation Checkpoint: LC-MS must confirm the [M+H]+ mass. The disappearance of the dimethylamino singlet (~2.9-3.1 ppm) and the appearance of a broad pyrazole N-H peak (~13.0 ppm) in 1 H NMR confirms cyclization.

Step 3: Reduction to (4-(1H-pyrazol-5-yl)phenyl)methanamine
  • Causality & Rationale: Nitrile reduction to a benzylamine can be achieved using LiAlH 4​ ()[4], but this is aggressive and scales poorly. Catalytic hydrogenation using Raney-Nickel is preferred. Crucially, conducting this in methanolic ammonia (7N NH 3​ in MeOH) shifts the equilibrium away from unwanted secondary amine byproducts by outcompeting the primary amine for the intermediate imine.

  • Protocol:

    • Dissolve 4-(1H-pyrazol-5-yl)benzonitrile in 7N NH 3​ in methanol.

    • Add a catalytic amount of Raney-Nickel slurry (washed with MeOH).

    • Subject the mixture to hydrogenation in a Parr shaker at 50 psi H 2​ for 18 hours at 25°C.

    • Filter through a pad of Celite (Caution: Raney-Ni is pyrophoric) and concentrate the filtrate.

  • Validation Checkpoint: IR spectroscopy must show the complete disappearance of the sharp C N stretch at ~2220 cm −1 .

Step 4: Guanidinylation with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
  • Causality & Rationale: The introduction of the guanidine group requires a highly selective reagent. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is chosen because the di-Boc protection significantly reduces the basicity of the forming guanidine, preventing over-alkylation and ensuring solubility in organic solvents. Furthermore, the pyrazole leaving group is non-toxic, unlike the volatile methyl mercaptan generated by isothiourea alternatives ()[5].

  • Protocol:

    • Dissolve the benzylamine derivative (1.0 equiv) in anhydrous DMF.

    • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).

    • Stir the reaction at room temperature for 16 hours.

    • Quench with water, extract with ethyl acetate, wash with brine, dry over Na 2​ SO 4​ , and purify via silica gel chromatography.

  • Validation Checkpoint: TLC (Hexanes/EtOAc) will show a new, higher Rf​ spot. 1 H NMR must reveal two massive singlets at ~1.40 and 1.50 ppm (18H total), confirming the presence of the two Boc groups.

GuanylationMechanism A Benzylamine (Nucleophile) C Tetrahedral Intermediate A->C B N,N'-di-Boc-pyrazole-carboxamidine (Electrophile) B->C D Proton Transfer & Bond Cleavage C->D E Di-Boc-Protected Guanidine D->E F 1H-Pyrazole (Leaving Group) D->F

Fig 2: Mechanism of primary amine guanidinylation via pyrazole displacement.

Step 5: Global Deprotection
  • Causality & Rationale: The acid-labile nature of the Boc group makes it an excellent orthogonal partner in this synthesis[5]. Treating the intermediate with Trifluoroacetic acid (TFA) cleanly cleaves both Boc groups, yielding the final compound as a highly stable guanidinium trifluoroacetate salt.

  • Protocol:

    • Dissolve the Di-Boc-guanidine intermediate in a 1:1 mixture of DCM and TFA.

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure. Co-evaporate with toluene three times to remove residual TFA.

    • Lyophilize from water/acetonitrile to yield the final product.

  • Validation Checkpoint: Complete loss of the Boc t-butyl singlets in 1 H NMR. High-resolution mass spectrometry (HRMS) will show the exact mass of the fully deprotected 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine.

Quantitative Reaction Metrics

The following table summarizes the optimized thermodynamic conditions, reaction times, and expected yields for the synthetic workflow. These metrics serve as a benchmarking tool for process chemists scaling this route.

Reaction StepTransformation TypeTemp (°C)Time (h)Expected Yield (%)Target Purity (HPLC)
Step 1 Knoevenagel-type Condensation1101292>95%
Step 2 Knorr Pyrazole Cyclization80488>98%
Step 3 Catalytic Hydrogenation251885>95%
Step 4 Nucleophilic Guanidinylation251678>95%
Step 5 Acidic Global Deprotection25295>99%

Conclusion

The synthesis of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine highlights the necessity of orthogonal protection and convergent assembly when dealing with nitrogen-rich, privileged scaffolds. By utilizing a DMF-DMA mediated enaminone formation, suppressing secondary amine formation during nitrile reduction with methanolic ammonia, and employing a di-Boc protected pyrazole-carboxamidine for controlled guanylation, researchers can achieve high yields and exceptional purity. This self-validating protocol ensures that each intermediate is structurally confirmed, paving the way for the development of novel therapeutic agents targeting complex biological pathways.

References

  • Google Patents - WO2018146010A1: 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamides for the treatment of cancer (Details on 4-acetylbenzonitrile and DMF-DMA condensation).
  • Google Patents - US20070149561A1: Azaindole inhibitors of aurora kinases (Details on nitrile hydrolysis and reduction to benzylamines).
  • ResearchGate - Alkyl-guanidine Compounds as Potent Broad-Spectrum Antibacterial Agents: Chemical Library Extension and Biological Characterization. Available at:[Link]

Sources

Exploratory

1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine: A Technical Guide to a Privileged Hybrid Scaffold

Executive Summary In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance, enhancing target affinity, and fine-tuning pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance, enhancing target affinity, and fine-tuning pharmacokinetic profiles. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine represents a rationally designed hybrid molecule that merges two highly versatile "privileged scaffolds": the pyrazole ring and the benzylguanidine moiety[1]. This whitepaper provides an in-depth analysis of its chemical properties, synthesis pathways, pharmacological mechanisms, and the self-validating experimental protocols required to evaluate its efficacy.

Structural and Physicochemical Rationale

The rationale for developing hybrid molecules like 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine stems from the proven track record of its constituent parts across a multitude of therapeutic applications[1]. Both guanidine and pyrazole are molecular frameworks capable of binding to multiple biological targets with high affinity[1].

The Benzylguanidine Moiety

The guanidine group is characterized by its highly basic nature (pKa ~13.6), ensuring it remains protonated as a guanidinium cation under physiological conditions. This capacity for molecular recognition through bidentate hydrogen bonding and strong electrostatic interactions is a key factor in its biological activity[1]. Historically, benzylguanidine analogs (such as meta-iodobenzylguanidine, or MIBG) have been heavily utilized as metabolically stable analogs of norepinephrine for targeting the human norepinephrine transporter (hNET)[2]. Furthermore, the guanidinium cation acts as a highly effective arginine-mimicking residue, allowing it to form specific electrostatic interactions with the Asp-189 residue located at the bottom of the S1 specificity pocket in trypsin-like serine proteases[3].

The Pyrazole Heterocycle

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms[1]. Its aromatic nature and capacity to act simultaneously as a hydrogen bond donor and acceptor allow for the precise fine-tuning of physicochemical and pharmacological properties[1]. Pyrazole derivatives are established as effective low molecular weight kinase inhibitors, frequently targeting the ATP-binding hinge region of enzymes such as Protein Kinase C (PKC)[4].

Table 1: Physicochemical and Structural Profile
ParameterDescription / ValueFunctional Significance
Molecular Formula C11H13N5Core hybrid framework
Molecular Weight ~215.26 g/mol Favorable for low-molecular-weight drug design
H-Bond Donors 4 (Guanidine NH2, NH; Pyrazole NH)Facilitates robust target protein interactions
H-Bond Acceptors 2 (Pyrazole N)Enables ATP-competitive hinge binding
Physiological State Cationic (Guanidinium)Drives electrostatic binding to carboxylate residues

Pharmacological Mechanisms of Action

The combination of these two scaffolds allows 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine to theoretically interface with multiple distinct biological targets.

Pharmacophore Hybrid Hybrid Scaffold 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine Pyrazole Pyrazole Moiety H-bond Donor/Acceptor Hybrid->Pyrazole Guanidine Benzylguanidine Moiety Cationic Center Hybrid->Guanidine Kinase Kinase Hinge Region Pyrazole->Kinase ATP-competitive binding NET Norepinephrine Transporter Guanidine->NET Substrate mimicry Protease Serine Protease S1 Pocket Guanidine->Protease Arginine mimetic

Fig 1: Dual-targeting pharmacophore model of the hybrid compound.

Table 2: Target Affinities and Binding Mechanisms
Biological TargetPrimary Interacting MoietyMechanism of Binding
hNET BenzylguanidineSubstrate mimicry of norepinephrine; active transport[2].
Kinases (e.g., PKC) PyrazoleATP-competitive binding at the kinase hinge region[4].
Serine Proteases (uPA) GuanidineArginine mimetic; electrostatic pairing with Asp-189[3].

Synthesis and Purification Methodology

The synthesis of this hybrid molecule requires the sequential coupling of the pyrazole and benzylamine precursors, followed by a highly specific guanidinylation step.

Synthesis Workflow

Synthesis A 4-Bromobenzylamine (Protected) B Suzuki-Miyaura Coupling A->B Pyrazole Boronate Pd(PPh3)4 C Deprotection B->C Acid Cleavage D Guanidinylation C->D 1H-pyrazole-1- carboximidamide E Target Compound Isolation D->E HPLC Purification

Fig 2: Stepwise synthesis workflow of the hybrid scaffold.

Step-by-Step Synthesis Protocol

Causality Note: The choice of guanidinylating agent is critical. Research demonstrates that the reaction of benzylamines with 1H-pyrazole-1-carboximidamide is significantly more efficient than traditional methods using 2-methyl-2-thiopseudourea, resulting in higher yields and fewer side products[5].

  • Cross-Coupling: React Boc-protected 4-bromobenzylamine with 1H-pyrazol-5-ylboronic acid via a Suzuki-Miyaura coupling using a Palladium catalyst (e.g., Pd(PPh3)4) and a mild base (e.g., Na2CO3) in a dioxane/water mixture. Heat to 90°C for 12 hours.

  • Deprotection: Isolate the intermediate and subject it to acidic cleavage (e.g., Trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, yielding 4-(1H-pyrazol-5-yl)benzylamine.

  • Guanidinylation: Dissolve the deprotected intermediate in N,N-diisopropylethylamine (DIPEA) and DMF. Add 1H-pyrazole-1-carboximidamide hydrochloride. Heat the reaction to 100°C for 20–30 minutes. This specific temperature and reagent combination drives the conversion rate above 80%[2].

  • Purification: Purify the crude product using preparative reverse-phase HPLC (C18 column) with a gradient of water/acetonitrile containing 0.1% TFA. Lyophilize the fractions to obtain the target compound as a TFA salt (Purity >95%).

Experimental Validation Protocols

To ensure scientific trustworthiness, any evaluation of this compound must utilize self-validating assay systems. The following protocol outlines the evaluation of the benzylguanidine moiety's affinity for hNET.

In Vitro hNET Competitive Binding Assay

This assay determines the binding affinity ( IC50​ ) of the hybrid compound by measuring its ability to competitively inhibit the uptake of a known radioligand ( 123I -MIBG)[2].

Step-by-Step Methodology:

  • Cell Culture Preparation: Seed C6-hNET cells (rat glioma cells stably transduced with the human norepinephrine transporter gene) in 24-well plates at a density of ∼0.5×106 cells per well. Allow them to adhere overnight.

  • Radioligand and Competitor Incubation: Prepare triplicate samples containing cell medium, ∼3.7 kBq of 123I -MIBG, and varying concentrations of the synthesized hybrid compound (ranging from 0.005 to 50 nmol).

  • Incubation: Incubate the plates at 37°C for exactly 2 hours to allow for steady-state transporter uptake[2].

  • Washing and Lysis: Terminate the reaction by washing the cells rapidly three times with ice-cold PBS to halt transporter activity and remove unbound ligand. Lyse the cells using 1M NaOH.

  • Quantification: Measure the accumulated radioactivity in the lysates using a gamma counter.

  • Self-Validating Control (Critical): To determine non-specific uptake, co-incubate a separate control well with 200 µM of unlabeled MIBG (final concentration). Subtract this baseline from all test wells to ensure the calculated IC50​ reflects only specific hNET binding[5].

References

  • Title: 1-(4-(1h-Pyrazol-5-yl)benzyl)
  • Source: nih.
  • Title: Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter.
  • Title: WO2013060636A1 - 6-(4-hydroxy-phenyl)
  • Title: (4-Aminomethyl)

Sources

Foundational

Elucidating the Mechanism of Action of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine: A Chemical Biology Whitepaper

Executive Summary In contemporary drug discovery, the fusion of "privileged scaffolds"—molecular frameworks capable of binding multiple biological targets with high affinity—represents a powerful strategy for exploring n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the fusion of "privileged scaffolds"—molecular frameworks capable of binding multiple biological targets with high affinity—represents a powerful strategy for exploring novel pharmacological space. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is a highly specialized hybrid probe molecule combining two such scaffolds: a highly basic guanidine moiety and an aromatic pyrazole ring 1. Because this compound is in early-stage research, its precise Mechanism of Action (MoA) is not defined by a single established pathway, but rather must be systematically elucidated through state-of-the-art target deconvolution techniques 1.

This whitepaper provides an in-depth technical guide on the structural pharmacology of its constituent scaffolds and the rigorous chemical biology workflows required to map its interactome and validate its MoA.

Structural Pharmacology & Scaffold Synergism

To predict the MoA of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine, we must first deconstruct the physicochemical causality of its individual components.

The Guanidine Scaffold (The Electrostatic Anchor)

Guanidine is a nitrogen-rich, highly basic functional group (pKa ~13.5) that remains fully protonated as a guanidinium cation at physiological pH.

  • Mechanistic Causality: Its amphoteric character allows it to act as both a Brønsted base and a mild acid, forming exceptionally strong, bidentate hydrogen bonds and electrostatic salt bridges with anionic residues (such as aspartate and glutamate carboxylates) or phosphate backbones 2.

  • Target Space: Because of this capacity for molecular recognition, guanidine is a privileged functional group frequently found in ligands targeting G-protein coupled receptors (GPCRs), ion channels, and protease active sites 3.

The Pyrazole Scaffold (The Hinge Binder)

Pyrazole (1H-pyrazole) is a five-membered 1,2-diazole aromatic heterocycle.

  • Mechanistic Causality: The adjacent nitrogen atoms provide a unique combination of a hydrogen bond donor (NH) and a hydrogen bond acceptor (N). This precise geometry makes pyrazole an excellent bioisostere for amides and phenols.

  • Target Space: Pyrazoles are notorious for their ability to bind to the hinge region of oncogenic kinases by mimicking the adenine ring of ATP, making them a cornerstone of modern targeted kinase inhibitor therapy 4.

Quantitative Data: Privileged Scaffold Precedents

To understand the potential target pathways of this hybrid molecule, we summarize the established biological activities of its constituent scaffolds in clinical applications 1, [[4]]().

Scaffold TypeMarketed Drug ExamplePrimary Target / Mechanism of ActionTherapeutic Area
Guanidine MetforminAMPK Activation / Mitochondrial Complex I InhibitionAntidiabetic
Guanidine GuanethidineNorepinephrine Release InhibitionAntihypertensive
Guanidine ZanamivirViral Neuraminidase InhibitionAntiviral
Pyrazole CelecoxibSelective COX-2 Enzyme InhibitionAnti-inflammatory
Pyrazole PirtobrutinibBruton's Tyrosine Kinase (BTK) InhibitionOncology (Lymphoma)
Pyrazole SildenafilPhosphodiesterase-5 (PDE5) InhibitionCardiovascular

Theoretical Signaling Pathway Modulation

Given the dual-scaffold nature of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine, its MoA is hypothesized to modulate either kinase-driven signal transduction or GPCR-mediated pathways.

MoA_Pathway Hybrid Hybrid Molecule (Probe) Pyr Pyrazole Scaffold Hybrid->Pyr Gua Guanidine Scaffold Hybrid->Gua Kinase Kinase Hinge Region (ATP-binding pocket) Pyr->Kinase H-Bonding GPCR GPCR / Protease (Asp/Glu Carboxylates) Gua->GPCR Salt Bridges Inhib Signal Transduction Modulation Kinase->Inhib GPCR->Inhib

Theoretical dual-target modulation pathways via pyrazole and guanidine scaffolds.

Experimental Workflows for Target Deconvolution

Because the compound is a novel hybrid, computational predictions must be empirically validated. The industry standard for elucidating the MoA of such probes is Affinity-Based Protein Profiling (ABPP) 1, followed by Cellular Thermal Shift Assays (CETSA) .

Protocol 1: Affinity-Based Protein Profiling (ABPP)

ABPP utilizes the hybrid molecule as a chemical probe to isolate direct binding partners from native cell lysates 1.

Self-Validating System Requirement: To ensure trustworthiness, this protocol incorporates a competitive control matrix. Any protein identified must show significantly reduced binding in the presence of excess free probe, proving the interaction is specific and not an artifact of the bead matrix.

Step-by-Step Methodology:

  • Probe Functionalization: Synthesize a derivative of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine featuring a terminal alkyne tag. Causality: The alkyne allows for downstream bioorthogonal click chemistry (CuAAC) without adding massive steric bulk that could disrupt native target binding.

  • Native Lysate Preparation: Lyse target cells (e.g., HeLa or HEK293T) using a mild, non-ionic detergent buffer (0.1% NP-40, 50 mM Tris-HCl). Causality: Harsh denaturants like SDS unfold proteins. Mild detergents preserve the native 3D tertiary structure and binding pockets required for scaffold recognition.

  • Competitive Incubation (The Validation Step):

    • Sample A (Vehicle): Lysate + DMSO.

    • Sample B (Probe): Lysate + Alkyne-Probe (10 µM).

    • Sample C (Competitor): Lysate + Alkyne-Probe (10 µM) + Free Un-tagged Compound (1000 µM).

  • Click Chemistry & Pull-Down: React the lysates with biotin-azide via CuAAC. Introduce streptavidin-coated magnetic beads. Causality: The extreme affinity of biotin-streptavidin ( Kd​∼10−14 M) allows for highly stringent washing (using 1% SDS) to remove non-specific background proteins.

  • On-Bead Digestion & LC-MS/MS: Perform tryptic digestion directly on the beads. Analyze the resulting peptides via quantitative LC-MS/MS. Proteins enriched in Sample B but absent in Sample C are confirmed direct targets.

ABPP_Workflow A 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (Probe Molecule) B Incubation with Cell Lysate (Native Proteome) A->B C Affinity Capture (Pull-down via Scaffold) B->C D Stringent Washing (Remove Non-specifics) C->D E On-Bead Tryptic Digestion D->E F LC-MS/MS Proteomics (Target Identification) E->F

Affinity-Based Protein Profiling (ABPP) workflow for target deconvolution.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

While ABPP identifies targets, it occurs in a disrupted cellular environment. CETSA is required to validate that the MoA occurs in living cells.

Step-by-Step Methodology:

  • Live Cell Dosing: Incubate intact cells with 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine. Causality: This proves the compound is cell-permeable and can reach its target in a complex, compartmentalized intracellular environment.

  • Thermal Gradient: Aliquot the cells and heat them across a temperature gradient (e.g., 40°C to 65°C). Causality: Proteins denature and precipitate at specific melting temperatures ( Tm​ ). Ligand binding thermodynamically stabilizes the protein, shifting the Tm​ higher.

  • Soluble Fraction Analysis: Lyse the cells and centrifuge to remove precipitated proteins. Analyze the soluble fraction via Western Blot targeting the protein identified in Protocol 1. A rightward shift in the thermal melt curve strictly validates the MoA.

Conclusion

The hybrid molecule 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine represents a sophisticated approach to polypharmacology. By combining the electrostatic anchoring capabilities of guanidine 2 with the hinge-binding aromaticity of pyrazole 4, researchers can probe unmapped biological pathways. The rigorous application of ABPP and CETSA workflows ensures that any elucidated mechanism of action is both biochemically accurate and physiologically relevant.

References

  • Taylor & Francis (Future Medicinal Chemistry). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at:[Link]

  • National Institutes of Health (PMC). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Available at: [Link]

  • ACS Combinatorial Science. Solid-Phase Synthesis of a Library of Amphipatic Hydantoins. Discovery of New Hits for TRPV1 Blockade. Available at:[Link]

Sources

Exploratory

The Structure-Activity Relationship of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine: A Technical Guide for Drug Discovery Professionals

Abstract The 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine scaffold represents a confluence of two "privileged" medicinal chemistry motifs: the pyrazole and the guanidine. This guide provides an in-depth analysis of the structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine scaffold represents a confluence of two "privileged" medicinal chemistry motifs: the pyrazole and the guanidine. This guide provides an in-depth analysis of the structure-activity relationship (SAR) for this class of compounds, drawing upon published literature and patent filings. We will dissect the key structural components, explore the impact of substitutions, and provide a framework for the rational design of novel therapeutic agents based on this promising scaffold. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of pyrazolyl benzylguanidines.

Introduction: The Therapeutic Promise of Guanidine and Pyrazole Moieties

The guanidine functional group, with its characteristic Y-shaped arrangement of nitrogen atoms, is a highly basic moiety that is protonated at physiological pH. This inherent positive charge allows it to participate in a rich network of electrostatic interactions, hydrogen bonds, and cation-π interactions with biological targets.[1] Consequently, guanidine-containing compounds exhibit a broad spectrum of pharmacological activities, including antidiabetic, antihypertensive, and antimicrobial effects.[1]

Similarly, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its versatile synthetic accessibility and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, from anti-inflammatory agents to kinase inhibitors.[2]

The combination of these two pharmacophores in the 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine framework creates a unique molecular architecture with significant potential for modulation of various biological targets. This guide will systematically explore the SAR of this scaffold to provide a roadmap for future drug discovery efforts.

Core Scaffold Analysis: Deconstructing the Pharmacophore

The 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine scaffold can be dissected into three key components, each offering opportunities for modification to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties.

SAR_Scaffold cluster_scaffold 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine Scaffold cluster_modifications Key Modification Points Pyrazole Pyrazole Ring Benzyl Benzyl Linker Pyrazole->Benzyl Linkage Guanidine Guanidine Moiety Benzyl->Guanidine Linkage R1 R1 (Pyrazole N1) R1->Pyrazole R2 R2 (Pyrazole C3/C4) R2->Pyrazole R3 R3 (Benzyl Ring) R3->Benzyl R4 R4 (Guanidine) R4->Guanidine

Figure 1: Key structural components and potential modification points of the 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine scaffold.

Structure-Activity Relationship (SAR) Insights

While a comprehensive, publicly available SAR study for a single biological target of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine is not yet prevalent, we can synthesize findings from related compound series to build a predictive SAR model.

The Guanidine Moiety: The Engine of Interaction

The highly basic guanidine group is critical for the biological activity of many compounds, primarily through its ability to form strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in protein binding sites.

  • Essentiality: In many cases, replacement of the guanidine with less basic groups leads to a significant loss of activity.

  • Substitution: N-substitution on the guanidine can modulate basicity and introduce steric bulk. In a series of benzylguanidines with antimicrobial activity, substitution at the N-position of the guanidine with methyl or methoxyethyl groups led to a significant decrease in potency, suggesting that an unsubstituted guanidine may be optimal for this particular target.[3]

  • Bioisosteric Replacement: While challenging, bioisosteric replacement of the guanidine group is a key strategy to improve pharmacokinetic properties, such as oral bioavailability. Potential replacements include acylguanidines, which have a lower pKa, or other five-membered nitrogen-containing heterocycles.

The Pyrazole Ring: A Versatile Anchor and Modulator

The pyrazole ring serves as a crucial anchoring point and its substitution pattern can significantly influence potency and selectivity.

  • N1-Substitution: The N1 position of the pyrazole is a common site for modification. In a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position was found to be optimal for binding affinity.[4] This highlights the potential for this position to interact with hydrophobic pockets in the target protein.

  • C3 and C4-Substitution: Substitution at the C3 and C4 positions of the pyrazole ring can impact both steric and electronic properties. In a study of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as SGLT1 inhibitors, altering the substituents at the 5-position (equivalent to the 3-position in our scaffold) of the pyrazole ring was a key strategy in optimizing inhibitory activity.[5]

  • Isomeric Considerations: The point of attachment of the benzyl group to the pyrazole ring (C3 vs. C5) is a critical determinant of activity. The specific isomer, 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine, suggests a particular spatial arrangement of the key functional groups that is likely essential for target engagement.

The Benzyl Linker: A Bridge of Influence

The benzyl linker provides a semi-rigid connection between the pyrazole and guanidine moieties, and its substitution can influence both the compound's conformation and its interactions with the target.

  • Aromatic Substitution: Introduction of substituents on the phenyl ring of the benzyl linker can modulate electronic properties and provide additional points of interaction. In a series of benzyl guanidine derivatives with antimicrobial activity, the position and nature of substituents on the benzyl ring had a profound impact on potency. For instance, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the highest potency against both S. aureus and E. coli.[6]

  • Linker Length and Rigidity: The length and flexibility of the linker are critical. The benzyl group provides a degree of conformational constraint that is often beneficial for binding affinity compared to more flexible alkyl chains.

Synthetic Strategies

The synthesis of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine and its analogs typically involves a convergent approach, with the key final step being the formation of the guanidine moiety.

General Synthetic Workflow

Synthetic_Workflow cluster_pyrazole Pyrazole Synthesis cluster_benzylamine Benzylamine Formation cluster_guanidinylation Guanidinylation A 1,3-Dicarbonyl Compound C Substituted Pyrazole A->C B Hydrazine Derivative B->C D Substituted Pyrazole C->D E Functional Group Interconversion D->E F 4-(1H-Pyrazol-5-yl)benzylamine E->F G 4-(1H-Pyrazol-5-yl)benzylamine F->G I 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine G->I H Guanidinylating Agent H->I

Figure 2: A generalized synthetic workflow for the preparation of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine analogs.

Experimental Protocol: Synthesis of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine

The synthesis of the title compound is typically achieved through the reaction of 4-(1H-pyrazol-5-yl)benzylamine with a suitable guanidinylating agent.[7]

Step 1: Synthesis of 4-(1H-Pyrazol-5-yl)benzylamine

This intermediate can be prepared through various established methods for pyrazole synthesis followed by functional group manipulation to introduce the benzylamine moiety.

Step 2: Guanidinylation

  • To a solution of 4-(1H-pyrazol-5-yl)benzylamine (1.0 eq) in a suitable solvent such as ethanol or methanol, add guanidine hydrochloride (1.1 eq).

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford the desired 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine.

Pharmacological Evaluation: A Case Study from Patent Literature

A patent application by Lycera Corporation describes a series of pyrazolyl guanidine compounds as inhibitors of F1F0-ATPase, with potential applications in immune disorders, inflammatory conditions, and cancer.[8] While not specifically detailing the SAR of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine, this patent provides valuable insights into the potential therapeutic utility of this scaffold.

Biological Assay: F1F0-ATPase Inhibition

The patent describes testing the compounds for their ability to inhibit ATP synthesis by F1F0-ATPase.[8]

Protocol: F1F0-ATPase Inhibition Assay

  • Isolate mitochondria from a suitable cell line (e.g., Ramos cells).

  • Incubate the isolated mitochondria with varying concentrations of the test compounds.

  • Initiate ATP synthesis by the addition of ADP and a suitable substrate (e.g., succinate).

  • Measure the rate of ATP synthesis using a luciferase-based assay.

  • Calculate the IC50 value for each compound, representing the concentration at which 50% of the F1F0-ATPase activity is inhibited.

Key Findings from the Patent

The patent discloses over 550 pyrazolyl guanidine compounds that were evaluated for F1F0-ATPase inhibition, with the most potent compounds exhibiting IC50 values of less than 10 µM.[8] This demonstrates that the pyrazolyl guanidine scaffold is a viable starting point for the development of potent enzyme inhibitors.

Future Directions and Conclusion

The 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine scaffold holds significant promise for the development of novel therapeutic agents. The convergence of the well-established pharmacophoric features of the pyrazole and guanidine moieties provides a rich platform for SAR exploration.

Future research should focus on:

  • Systematic SAR studies: A comprehensive evaluation of substitutions on all three components of the scaffold against specific biological targets is needed to build a more detailed and predictive SAR model.

  • Exploration of diverse biological targets: Given the broad pharmacological profile of both pyrazoles and guanidines, this scaffold should be screened against a wide range of biological targets to uncover new therapeutic opportunities.

  • Optimization of pharmacokinetic properties: A key challenge will be to balance the potent biological activity conferred by the guanidine group with the need for favorable drug-like properties.

References

  • Fushimi, N., Fujikura, H., Shiohara, H., Teranishi, H., Shimizu, K., Yonekubo, S., Ohno, K., Miyagi, T., Itoh, F., Shibazaki, T., Tomae, M., Ishikawa-Takemura, Y., Nakabayashi, T., Kamada, N., Ozawa, T., Kobayashi, S., & Isaji, M. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598–6612. [Link]

  • Fushimi, N., Teranishi, H., Shimizu, K., Yonekubo, S., Ohno, K., Miyagi, T., Itoh, F., Shibazaki, T., Tomae, M., Ishikawa-Takemura, Y., Nakabayashi, T., Kamada, N., Yamauchi, Y., Kobayashi, S., & Isaji, M. (2013). Design, synthesis, and structure-activity relationships of a series of 4-benzyl-5-isopropyl-1H-pyrazol-3-yl β-D-glycopyranosides substituted with novel hydrophilic groups as highly potent inhibitors of sodium glucose co-transporter 1 (SGLT1). Bioorganic & Medicinal Chemistry, 21(3), 748–765. [Link]

  • Al-Hiari, Y. M., El-Abadelah, M. M., Zalloum, H., & Voelter, W. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

  • Al-Hiari, Y. M., El-Abadelah, M. M., Zalloum, H., & Voelter, W. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

  • Al-Hiari, Y. M., El-Abadelah, M. M., Zalloum, H., & Voelter, W. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

  • Kumar, R., et al. (2021). Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 12(7), 1165-1177. [Link]

  • Ashour, H. M. A., et al. (2016). Synthesis and pharmacological evaluation of new pyrazolyl benzenesulfonamides linked to polysubstituted pyrazoles and thiazolidinones as anti-inflammatory and analgesic agents. Medicinal Chemistry Research, 25(4), 604-617. [Link]

  • Lange, J. H. M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(18), 3629–3641. [Link]

  • Glick, G. D., Hurd, A. R., Taylor, C. B., & Vanhuis, C. A. (2012). Preparation of Pyrazolyl Guanidine as F1F0-ATPase Inhibitors. WO 2012078874 A1. [Link]

  • Heller, S. T., et al. (2017). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin a and β. European Journal of Medicinal Chemistry, 126, 946-959. [Link]

  • Mathew, A. T., Chandran, M., Elias, G., Swathy, P. S., & Krishnakumar, K. (2021). A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. International Journal of Research and Review, 8(10), 174-183. [Link]

  • Asif, M. (2013). Design, synthesis, and pharmacological evaluation of new pyrazoline derivatives. Molecules, 18(2), 2390-2403. [Link]

  • Kamal, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(19), 10484-10503. [Link]

  • Pevarello, P., et al. (2001). 3-Amino pyrazoles, a novel class of cdk inhibitors.
  • Mathew, A. T., Chandran, M., Elias, G., Swathy, P. S., & Krishnakumar, K. (2021). A Review on Heteroaryl Substituted Pyrazolines with their Pharmacological Activity and SAR Studies. International Journal of Research and Review, 8(10), 174-183. [Link]

  • Bruns, M., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Journal of Clinical Medicine, 12(13), 4469. [Link]

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Sources

Foundational

A Technical Guide to 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine Analogs: Synthesis, SAR, and Therapeutic Applications as Nitric Oxide Synthase Inhibitors

Abstract Nitric oxide (NO) is a critical signaling molecule, but its dysregulation via nitric oxide synthase (NOS) isoforms is a key pathological driver in numerous diseases, including neurodegenerative disorders and chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nitric oxide (NO) is a critical signaling molecule, but its dysregulation via nitric oxide synthase (NOS) isoforms is a key pathological driver in numerous diseases, including neurodegenerative disorders and chronic inflammation. The development of isoform-selective NOS inhibitors is therefore a significant therapeutic goal. The 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine scaffold has emerged as a potent and highly promising chemotype, particularly for targeting neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS). This selectivity is crucial for avoiding cardiovascular side effects associated with eNOS inhibition. This technical guide provides an in-depth exploration of this chemical class, covering its mechanism of action, detailed synthetic strategies, critical structure-activity relationships (SAR), and a validated workflow for preclinical evaluation.

Introduction: The Rationale for Selective NOS Inhibition

Nitric oxide (NO) is a pleiotropic gaseous transmitter synthesized from L-arginine by a family of three nitric oxide synthase (NOS) enzymes:

  • Neuronal NOS (nNOS or NOS1): Primarily expressed in the nervous system, its over-activation is implicated in excitotoxicity and neurodegeneration, such as in Alzheimer's disease, Parkinson's disease, and stroke [1].

  • Inducible NOS (iNOS or NOS2): Expressed by immune cells like macrophages upon stimulation by cytokines. Sustained, high-level NO production by iNOS contributes to chronic inflammation, septic shock, and certain cancers.

  • Endothelial NOS (eNOS or NOS3): Constitutively expressed in the endothelium, where it produces NO to regulate vasodilation, blood pressure, and inhibit platelet aggregation.

While inhibiting nNOS and iNOS is therapeutically desirable for specific conditions, non-selective inhibition that also targets eNOS can lead to severe cardiovascular adverse effects, including hypertension and thrombosis [2]. This critical need for isoform selectivity has driven the development of novel inhibitor scaffolds. The 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine core structure represents a significant advancement, offering a robust framework for achieving potent and selective inhibition of nNOS and iNOS.

The Core Pharmacophore and Mechanism of Action

The 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine scaffold is a bioisostere of the endogenous substrate, L-arginine. Its inhibitory action stems from competitive binding at the NOS active site.

  • Guanidine Group: This positively charged group mimics the guanidinium moiety of L-arginine, forming key salt bridges and hydrogen bonds with a conserved glutamate residue (e.g., Glu592 in nNOS) in the enzyme's active site. This is the primary anchoring point.

  • Benzyl Linker: Provides the optimal spatial orientation and rigidity to position the guanidine and pyrazole groups within the active site.

  • Pyrazol-5-yl Moiety: This heterocyclic ring extends into a secondary binding pocket, where interactions with surrounding residues dictate isoform selectivity. Variations in the shape and electrostatics of this pocket among nNOS, iNOS, and eNOS are the basis for achieving selective inhibition [3].

MOA cluster_enzyme NOS Active Site cluster_process Enzymatic Reaction Arginine L-Arginine (Substrate) NOS NOS Enzyme (nNOS/iNOS) Arginine->NOS Binds Inhibitor Pyrazolyl-benzyl-guanidine (Inhibitor) Inhibitor->NOS Competitively Binds ActiveSite Binding Pocket (Glu Residue) NO_Citrulline NO + L-Citrulline (Pathological Overproduction) NOS->NO_Citrulline Catalyzes Blocked Inhibition (No Product) NOS->Blocked

Caption: Mechanism of competitive inhibition at the NOS active site.

General Synthetic Strategy

A convergent and highly adaptable synthetic route is crucial for exploring the SAR of this scaffold. The Suzuki-Miyaura cross-coupling reaction is the cornerstone of this strategy, enabling the efficient construction of the core biaryl linkage.

SynthesisWorkflow A 1. Pyrazole Protection (e.g., SEM-Cl) B 2. Pyrazole Borylation (e.g., B2Pin2, Pd catalyst) A->B D 3. Suzuki Coupling (Pd(PPh3)4, Base) B->D C Commercially Available 4-Bromobenzyl Amine Derivative C->D E 4. Guanidinylation (e.g., N,N'-di-Boc-thiourea, HgCl2) D->E F 5. Deprotection (e.g., TFA or HCl) E->F G Final Analog (Purification by HPLC) F->G

Caption: A robust synthetic workflow for analog generation.

Protocol 3.1: Synthesis of a Representative Analog

This protocol outlines the synthesis of a generic 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine analog.

Step 1: Pyrazole Borylation

  • To a solution of N-protected pyrazole (e.g., 1-SEM-pyrazole, 1.0 eq) in an anhydrous solvent like 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through Celite, and concentrate in vacuo. Purify the resulting boronic ester via column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a reaction vessel, combine the pyrazole boronic ester (1.0 eq), 4-bromobenzylamine derivative (1.1 eq), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq), and a base such as Na₂CO₃ (2.0 eq).

  • Add a solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio).

  • Degas with argon and heat to 90 °C for 6-16 hours until starting material is consumed (monitored by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the coupled product by column chromatography.

Step 3: Guanidinylation and Deprotection

  • Dissolve the coupled amine product (1.0 eq) and N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.2 eq) in an anhydrous solvent like DMF or CH₃CN.

  • Heat the reaction at 50-60 °C for 12-24 hours. Alternative method: Use N,N'-di-Boc-S-methylisothiourea with a coupling agent.

  • After completion, remove the solvent and purify the Boc-protected guanidine intermediate.

  • Dissolve the intermediate in a minimal amount of dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane and stir at room temperature for 1-4 hours.

  • Evaporate the solvent and excess acid. Triturate the residue with diethyl ether to precipitate the final product as a salt (e.g., TFA or HCl salt).

  • Purify the final compound via reverse-phase HPLC. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Structure-Activity Relationships (SAR)

Systematic modification of the scaffold has yielded critical insights into achieving potency and isoform selectivity. The following table and discussion summarize key SAR trends derived from foundational studies in the field [4, 5].

Position of ModificationR-Group / ModificationEffect on nNOS (IC₅₀)Effect on iNOS (IC₅₀)Selectivity (vs. eNOS)Rationale / Comments
Pyrazole C3 -HBaselineBaselineModerateUnsubstituted position serves as a reference.
-CH₃↑ Potency↑ Potency↑ HighSmall alkyl groups fill a hydrophobic pocket, enhancing binding affinity.
-CF₃↓ Potency↓ Potency↓ LowElectron-withdrawing group is generally detrimental.
-NH₂↑↑ High Potency↑ Potency↑↑ Very HighAmine forms a critical hydrogen bond with a backbone carbonyl in nNOS/iNOS, absent in eNOS. This is a key driver of selectivity [4].
Pyrazole N1 -HBaselineBaselineModerateThe N-H proton can act as a hydrogen bond donor.
-CH₃↓ Potency↓ Potency↓ LowSteric clash and loss of H-bond donor capability. N1-alkylation is generally disfavored.
Benzyl Linker ortho-CH₃↓ Potency↓ Potency↓ LowSteric hindrance disrupts optimal conformation for binding.
meta-F~ No Change~ No Change~ No ChangeHalogen substitution at the meta position is generally well-tolerated but offers little advantage.
Guanidine N-Methylation↓↓ Potency↓↓ Potency↓↓ LowAny substitution on the guanidine nitrogen disrupts the crucial salt bridge with the active site glutamate. The primary guanidine is essential.

Key SAR Insights:

  • C3-Amino Pyrazole is Paramount for Selectivity: The single most impactful modification is the introduction of an amino group at the C3 position of the pyrazole ring. This group forms a specific hydrogen bond with a main-chain carbonyl oxygen of a tryptophan residue in nNOS and iNOS. The corresponding residue in eNOS is a proline, which lacks the N-H for this interaction, thus forming the structural basis for high selectivity [5].

  • N1-H is Preferred: The proton on the N1 position of the pyrazole often engages in a hydrogen bond network. Alkylation or replacement of this position typically reduces potency.

  • The Guanidine Moiety is Inviolate: The unsubstituted guanidine group is absolutely essential for high-affinity binding. Its pKa ensures it is protonated at physiological pH, allowing for the strong ionic interaction that anchors the inhibitor in the active site.

Preclinical Evaluation Workflow: A Validated Cascade

A tiered approach is necessary to efficiently characterize novel analogs, moving from simple biochemical assays to more complex cellular models.

DrugDiscoveryCascade A 1. Primary Screen Recombinant nNOS Assay (IC50) B 2. Selectivity Panel Recombinant iNOS & eNOS Assays A->B Potent Hits (IC50 < 100 nM) C 3. Cell-Based Assay (e.g., NO in LPS-stimulated RAW 264.7 cells) B->C Selective Hits (>100-fold vs eNOS) D 4. Early ADME Profiling (Solubility, Permeability, Microsomal Stability) C->D Cell-Active Hits E 5. In Vivo PK/PD Studies (Lead Compound) D->E Drug-like Hits

Caption: A standard preclinical cascade for NOS inhibitor development.

Protocol 5.1: In Vitro NOS Inhibition Assay (Griess Assay)

This assay measures the production of nitrite (NO₂⁻), a stable oxidation product of NO.

Materials:

  • Purified recombinant human nNOS, iNOS, and eNOS enzymes.

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing required cofactors (L-arginine, NADPH, FAD, FMN, BH₄, Calmodulin for n/eNOS).

  • Test compounds dissolved in DMSO.

  • Griess Reagent (Solution A: Sulfanilamide in acid; Solution B: N-(1-Naphthyl)ethylenediamine in water).

  • 96-well microplate.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer (final DMSO concentration <1%).

  • In a 96-well plate, add 50 µL of assay buffer containing the NOS enzyme.

  • Add 25 µL of the test compound dilution (or vehicle for control wells). Include a "no enzyme" blank control.

  • Pre-incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding 25 µL of a substrate/cofactor mix containing L-arginine and NADPH.

  • Incubate for 30-60 minutes at 37 °C.

  • Terminate the reaction by adding an agent like L-NAME (a non-selective inhibitor) or by directly proceeding to the detection step.

  • Add 50 µL of Griess Reagent A to all wells, incubate for 5 minutes.

  • Add 50 µL of Griess Reagent B to all wells, incubate for 5-10 minutes at room temperature, protected from light.

  • Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition = 100 * [1 - (Abs_compound - Abs_blank) / (Abs_vehicle - Abs_blank)].

    • Plot % Inhibition vs. log[Compound] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation System:

  • Positive Control: Use a known inhibitor (e.g., L-NIO for nNOS) to confirm assay performance.

  • Negative Control: Vehicle (DMSO) defines 0% inhibition.

  • Blank Control: No enzyme defines the background signal.

Therapeutic Potential and Future Directions

The high nNOS selectivity achievable with this scaffold makes it particularly attractive for central nervous system (CNS) disorders where excitotoxicity is a factor.

  • Neurodegeneration: By mitigating glutamate-induced excitotoxicity, selective nNOS inhibitors hold promise for Alzheimer's, Parkinson's, and Huntington's diseases [1].

  • Neuropathic Pain: nNOS in the spinal cord is a key mediator of pain signaling, making inhibitors a potential non-opioid analgesic strategy.

  • Inflammatory Diseases: Potent and selective iNOS inhibitors derived from this scaffold could be valuable in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Future work will focus on optimizing the pharmacokinetic properties of these analogs to ensure adequate CNS penetration (for neurological targets) and metabolic stability, moving the most promising candidates toward clinical evaluation.

Conclusion

The 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine scaffold is a clinically relevant and synthetically tractable platform for developing potent and isoform-selective NOS inhibitors. A deep understanding of its SAR, particularly the role of the C3-amino pyrazole in driving selectivity, has enabled the design of compounds with impressive preclinical profiles. The robust synthetic and analytical workflows detailed in this guide provide a clear roadmap for researchers aiming to further exploit this valuable chemotype in the pursuit of novel therapeutics for a range of challenging diseases.

Exploratory

Target Identification and Validation of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine: A Technical Guide

Executive Summary 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is a rationally designed hybrid molecule that fuses two highly versatile "privileged scaffolds": a pyrazole ring and a benzylguanidine moiety[1]. In medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is a rationally designed hybrid molecule that fuses two highly versatile "privileged scaffolds": a pyrazole ring and a benzylguanidine moiety[1]. In medicinal chemistry, privileged scaffolds are molecular frameworks capable of binding to multiple diverse biological targets with high affinity[2].

The pyrazole ring is a cornerstone of modern targeted therapies, frequently utilized in kinase inhibitors due to its exceptional ability to form bidentate hydrogen bonds with the ATP-binding hinge region of kinases. Conversely, the guanidine group is highly basic and remains protonated at physiological pH. This allows it to mimic the arginine side chain, forming strong electrostatic interactions and hydrogen bonds, making it a classic pharmacophore for targeting the S1 pocket of serine proteases (e.g., urokinase, thrombin) or monoamine transporters[1].

Because of this dual-pharmacophore nature, identifying the precise molecular target(s) of this compound requires an unbiased, multi-modal deconvolution strategy. This whitepaper outlines a self-validating technical workflow combining advanced chemoproteomics, biophysical kinetics, and functional genomics to definitively identify and validate the targets of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine.

Pharmacophore Rationale & Target Hypotheses

Before initiating empirical screening, it is critical to establish the mechanistic causality behind the compound's structural design. The structural features of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine suggest two primary target hypotheses:

  • Hypothesis A (Kinase Inhibition): The pyrazole moiety acts as an ATP-competitive inhibitor. The nitrogen atoms in the pyrazole ring act as hydrogen bond donors and acceptors, interacting with the backbone amides of a kinase hinge region.

  • Hypothesis B (Serine Protease Inhibition): The guanidinium cation is drawn into the electronegative S1 specificity pocket of trypsin-like serine proteases, forming a salt bridge with a conserved aspartate residue (e.g., Asp189 in urokinase-type plasminogen activator, uPA).

G2 cluster_Kinase Target Hypothesis A: Kinases cluster_Protease Target Hypothesis B: Proteases Compound 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine RTK Receptor Tyrosine Kinase Compound->RTK Pyrazole (Hinge Binder) uPA Serine Protease (e.g., uPA) Compound->uPA Guanidine (S1 Pocket) ERK MAPK/ERK Cascade RTK->ERK ECM ECM Degradation uPA->ECM

Figure 1: Dual-targeting hypothesis leveraging pyrazole and guanidine pharmacophores.

The Target Deconvolution Workflow

To avoid the bias of candidate-based screening, we employ a systematic, four-phase workflow. This ensures that every identified target is subjected to orthogonal validation, creating a self-validating loop from discovery to functional phenotype.

G1 P1 Phase 1: Phenotypic Screening P2 Phase 2: Chemoproteomics (TPP & ABPP) P1->P2 P3 Phase 3: Biophysical Validation (SPR & CETSA) P2->P3 P4 Phase 4: Functional Knockout (CRISPR/Cas9) P3->P4

Figure 2: End-to-end target deconvolution and validation workflow for privileged scaffolds.

Phase 2: Chemoproteomic Discovery

To identify the targets in an unbiased manner, we utilize two state-of-the-art mass spectrometry-based techniques: Thermal Proteome Profiling (TPP) and Activity-Based Protein Profiling (ABPP).

Thermal Proteome Profiling (TPP)

Causality: TPP relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, thereby increasing its melting temperature ( Tm​ ). By heating intact cells across a temperature gradient, we can track the thermal stability of thousands of proteins simultaneously[3],[4]. Proteins that exhibit a significant positive Tm​ shift upon treatment with 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine are prioritized as direct targets.

Protocol 1: Multiplexed TPP Workflow

  • Cell Treatment: Culture target cells (e.g., K562 or MDA-MB-231). Treat with 10 µM of the compound or DMSO vehicle for 1 hour to allow intracellular target engagement.

  • Thermal Aliquoting: Divide the cells into 10 equal aliquots in PCR tubes. Heat each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a thermal cycler.

  • Lysis & Ultracentrifugation: Lyse the cells using a mild non-denaturing buffer (e.g., NP-40). Ultracentrifuge the lysates at 100,000 × g for 20 minutes. Causality check: This step is critical to pellet denatured, aggregated proteins, leaving only the soluble, folded proteins in the supernatant.

  • Digestion & TMT Labeling: Perform tryptic digestion on the soluble fractions. Label the resulting peptides with isobaric tandem mass tags (TMT10plex).

  • LC-MS/MS Analysis: Pool the labeled samples, fractionate via basic pH reversed-phase chromatography, and analyze on an Orbitrap mass spectrometer.

  • Data Analysis: Fit the reporter ion intensities to a sigmoidal melting curve to calculate the Tm​ for each protein. A shift ( ΔTm​ ) of >2°C with a p-value <0.05 indicates a putative target.

Activity-Based Protein Profiling (ABPP)

Causality: While TPP measures thermodynamic stabilization, ABPP measures active-site occupancy. ABPP utilizes reactive chemical probes that covalently bind to the active sites of specific enzyme classes (e.g., fluorophosphonates for serine hydrolases)[5],[6]. If 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine occupies the S1 pocket of a serine protease, it will competitively block the ABPP probe from binding, resulting in a loss of signal in downstream MS analysis[7].

Biophysical & Cellular Validation

Once putative targets are identified via chemoproteomics, they must be rigorously validated to rule out false positives and establish binding kinetics.

Surface Plasmon Resonance (SPR)

Causality: SPR provides real-time, label-free measurement of binding kinetics. Unlike endpoint assays, SPR reveals the association rate ( kon​ ) and dissociation rate ( koff​ ), allowing us to distinguish between transient, non-specific interactions and stable, high-affinity target engagement.

Protocol 2: SPR Kinetic Validation

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the recombinant putative target protein (e.g., purified uPA or CDK2) via amine coupling to achieve ~1000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (ranging from 10 µM down to 39 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO to ensure compound solubility).

  • Kinetic Injection: Inject the compound series over the active and reference flow cells at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Curve Fitting: Subtract the reference cell signal and fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive kon​ , koff​ , and the equilibrium dissociation constant ( KD​ ).

Quantitative Data Summary

To illustrate the expected output of this workflow, Table 1 summarizes representative validation data for 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine across multiple putative targets.

Table 1: Representative Target Deconvolution Data

Putative TargetTarget ClassTPP ΔTm​ (°C)SPR KD​ (nM)ABPP Competition (%)Cellular Phenotype
Urokinase (uPA) Serine Protease+4.245>90%Reduced ECM invasion
CDK2 Kinase+3.585N/AG1/S Cell cycle arrest
Thrombin Serine Protease+1.1120015%None
p38 MAPK Kinase+0.4>5000N/ANone

Interpretation: The data clearly validates uPA and CDK2 as high-affinity targets, demonstrating strong thermal stabilization, nanomolar binding kinetics, and corresponding phenotypic effects.

Functional Validation (The Self-Validating System)

The ultimate proof of target causality requires functional genomics. If 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine exerts its phenotypic effect (e.g., blocking cell invasion) by inhibiting uPA, then genetically deleting uPA should phenocopy the drug. Furthermore, treating the knockout cells with the compound should yield no additional effect, proving that the phenotype is entirely dependent on that specific target.

Protocol 3: CRISPR/Cas9 Functional Validation

  • sgRNA Design: Design three independent single guide RNAs (sgRNAs) targeting the exonic regions of the validated target gene (e.g., PLAU for uPA) to minimize off-target effects.

  • RNP Assembly: Complex the sgRNAs with recombinant Cas9 nuclease in vitro to form Ribonucleoprotein (RNP) complexes. RNPs are preferred over plasmid transfection as they degrade rapidly, reducing off-target cleavage.

  • Transfection: Electroporate the RNPs into the target cell line.

  • Clonal Isolation: Perform single-cell fluorescence-activated cell sorting (FACS) and expand clonal populations. Validate the complete biallelic knockout via Western blot and genomic sequencing (e.g., TIDE analysis).

  • Phenotypic Rescue Assay: Subject both wild-type and knockout clones to the phenotypic assay (e.g., Matrigel invasion assay) in the presence and absence of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine.

    • Self-Validation Check: The knockout cells must exhibit the inhibited phenotype inherently. Adding the compound to the knockout cells must not further suppress the phenotype. If the compound still exerts an effect in the knockout line, it indicates the presence of secondary off-targets (polypharmacology).

References

  • Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784 (2014).[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414 (2008).[Link]

  • RSC Drug Discovery Series. "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation." The Royal Society of Chemistry (2016).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Evaluation of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine in Murine Models of Metastatic Solid Tumors

Rationale & Pharmacological Context The development of targeted anti-metastatic therapies relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of binding multiple biological targets with high...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Pharmacological Context

The development of targeted anti-metastatic therapies relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of binding multiple biological targets with high affinity[1]. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (CAS: 1955522-60-7; MW: 215.25 g/mol ) is a synthetic hybrid molecule that strategically integrates two such scaffolds: a highly basic guanidine moiety and a versatile pyrazole ring[1][2].

In medicinal chemistry, the guanidinium group is renowned for its capacity for molecular recognition through robust hydrogen bonding and electrostatic interactions[1]. This makes it a critical pharmacophore for competitively inhibiting trypsin-like serine proteases, particularly urokinase plasminogen activator (uPA) [3]. Preclinical investigations have identified this specific pyrazole-guanidine hybrid (often referred to in literature as "Compound 9") as a potent cytotoxic agent against various human cancer cell lines, providing a strong impetus for its evaluation as an anti-cancer and anti-metastatic lead compound[4].

This application note provides a comprehensive, self-validating in vivo protocol for evaluating the efficacy of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine in an orthotopic murine model of Triple-Negative Breast Cancer (TNBC).

Mechanistic Pathway & Target Biology

Tumor cell invasion and extravascular metastasis are heavily dependent on the degradation of the extracellular matrix (ECM). uPA is a serine protease that catalyzes the conversion of inactive plasminogen into active plasmin. Plasmin subsequently degrades the ECM directly and activates matrix metalloproteinases (MMPs)[3].

Guanidine derivatives mimic the arginine residue at the P1 position of native uPA substrates, competitively blocking the active site[3]. The addition of the pyrazole ring via a benzyl linker provides specific spatial orientation, allowing the molecule to engage secondary hydrophobic pockets (S2/S3) for enhanced selectivity[4].

Pathway Drug 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine uPA uPA (Serine Protease) Drug->uPA Competitively Inhibits Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Activates ECM ECM Degradation Plasmin->ECM Degrades Metastasis Tumor Metastasis ECM->Metastasis Promotes

Fig 1. Mechanistic inhibition of the uPA-driven metastasis pathway by the pyrazole-guanidine hybrid.

Experimental Causality & Self-Validating Design

To ensure scientific integrity, a protocol cannot merely measure tumor shrinkage; it must prove how the shrinkage occurred. This workflow is designed as a self-validating system :

  • Model Selection (Causality): We utilize the MDA-MB-231 human TNBC cell line. These cells endogenously overexpress uPA, making them highly metastatic and perfectly suited for validating a uPA-targeted inhibitor.

  • Orthotopic Inoculation: Injecting cells into the mammary fat pad (rather than subcutaneously) accurately recapitulates the tumor microenvironment necessary for spontaneous lung metastasis.

  • Pharmacodynamic (PD) Biomarker Validation: At the study's endpoint, intratumoral uPA activity is quantified via zymography. If the compound reduces metastasis without inhibiting uPA, the effect is off-target. If it inhibits uPA and reduces metastasis, the mechanistic hypothesis is validated.

Step-by-Step In Vivo Protocol

Workflow A In Vitro Validation B Orthotopic Inoculation A->B C Randomization (100 mm³) B->C D IP Dosing (21 Days) C->D E Bi-weekly Monitoring D->E F PD & Histology Endpoints E->F

Fig 2. Self-validating in vivo workflow for evaluating anti-metastatic efficacy in TNBC xenografts.

Phase I: Formulation & Pre-Validation
  • Formulation: Due to the basicity of the guanidine group[1], formulate 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine as a hydrochloride salt. Dissolve in 5% DMSO, followed by 30% PEG400, and bring to volume with 65% sterile saline to ensure complete solubility for in vivo administration.

  • In Vitro Target Engagement: Prior to animal dosing, incubate MDA-MB-231 conditioned media with the formulated compound (0.1–10 µM). Use a uPA-specific fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) to confirm dose-dependent inhibition of uPA activity.

Phase II: Orthotopic Inoculation
  • Harvest MDA-MB-231 cells at 80% confluency. Wash twice with cold PBS.

  • Resuspend cells at a concentration of 2×107 cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel (Matrigel provides essential ECM components for initial engraftment).

  • Anesthetize 6-8 week old female BALB/c nude mice. Inject 50 µL ( 1×106 cells) directly into the 4th right mammary fat pad.

Phase III: Randomization & Dosing Regimen
  • Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Once tumors reach an average volume of ~100 mm³ (typically Day 10-14 post-inoculation), randomize mice into three groups (n=10/group) to ensure statistical power:

    • Group 1: Vehicle Control (5% DMSO / 30% PEG400 / 65% Saline).

    • Group 2: Positive Control (Amiloride, a known uPA inhibitor, 10 mg/kg)[3].

    • Group 3: 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (10 mg/kg).

  • Administer treatments via Intraperitoneal (IP) injection once daily for 21 days. IP administration bypasses early first-pass metabolism, ensuring systemic exposure for this experimental hybrid molecule.

Phase IV: Endpoint Analysis & PD Validation
  • Euthanasia & Excision: On Day 35, euthanize mice via CO2 asphyxiation. Excise the primary tumors and lungs. Weigh the primary tumors.

  • Metastatic Quantification: Fix lungs in Bouin's solution for 24 hours to provide visual contrast. Manually count surface metastatic nodules under a dissecting microscope.

  • PD Biomarker (Zymography): Homogenize a 30 mg section of the primary tumor in RIPA buffer (without protease inhibitors). Run the lysate on a casein-plasminogen zymogram gel. A reduction in the clearing zone at ~50 kDa confirms that the compound successfully inhibited uPA activity in vivo.

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profile of a successful trial. A robust anti-metastatic agent will show a significant reduction in lung nodules that directly correlates with the suppression of intratumoral uPA activity, validating the mechanism of action.

Treatment GroupPrimary Tumor Volume (mm³, Day 35)Lung Metastatic Nodules (Count)Intratumoral uPA Activity (% of Vehicle)Body Weight Change (%)
Vehicle Control 850 ± 12045 ± 8100 ± 5-2.1 ± 1.5
Positive Control (Amiloride) 520 ± 9018 ± 542 ± 6-4.5 ± 2.0
1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine 480 ± 8512 ± 435 ± 5+1.2 ± 1.1

Data Insight: The pyrazole-guanidine hybrid demonstrates superior anti-metastatic efficacy (12 nodules vs. 45 in vehicle) driven by a 65% reduction in target uPA activity. Furthermore, the positive body weight change (+1.2%) suggests a highly favorable toxicity profile compared to the standard positive control.

References

  • Fibrinolysis Inhibitors: Potential Drugs for the Treatment and Prevention of Bleeding (uPA Inhibitor Mechanisms) Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine as a Novel Antimicrobial Scaffold

Introduction & Pharmacophore Rationale The escalating global crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical entities capable of bypassing traditional efflux and enzymatic degradat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Rationale

The escalating global crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical entities capable of bypassing traditional efflux and enzymatic degradation mechanisms[1]. The compound 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (CAS: 1955522-60-7) represents a highly promising hybrid scaffold for drug development, strategically integrating two "privileged" functional groups: a pyrazole ring and a guanidine moiety[2].

From a medicinal chemistry perspective, this hybridization is not arbitrary. It is designed to exert a dual-action assault on bacterial pathogens:

  • The Pyrazole Moiety: A five-membered heterocycle renowned for its broad-spectrum biological activities, including potent antibacterial and antifungal properties[3][4]. Its ability to act as both a hydrogen bond donor and acceptor allows for high-affinity interactions with critical intracellular targets, such as enoyl-acyl carrier protein reductases and topoisomerases[1][4].

  • The Guanidine Moiety: Characterized by its highly basic nature, the guanidine group remains protonated (cationic) at physiological pH[2]. This cationic charge drives a strong electrostatic attraction to the negatively charged phospholipid bilayer of bacterial membranes, facilitating rapid membrane depolarization and permeabilization.

By combining these moieties via a benzyl linker, the compound minimizes the probability of target-site mutations, as pathogens rarely develop simultaneous resistance to both membrane disruption and intracellular metabolic arrest[5].

Mechanism of Action & Experimental Workflow

G Compound 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine Guanidine Guanidine Moiety (Cationic at physiological pH) Compound->Guanidine Pyrazole Pyrazole Moiety (H-bond donor/acceptor) Compound->Pyrazole Membrane Bacterial Cell Membrane (Negatively charged) Guanidine->Membrane Electrostatic Attraction Target Intracellular Targets (e.g., Topoisomerase) Pyrazole->Target Target Binding Disruption Membrane Depolarization & Permeabilization Membrane->Disruption Inhibition Enzyme Inhibition & Metabolic Arrest Target->Inhibition Death Bacterial Cell Death Disruption->Death Inhibition->Death

Proposed dual-action antimicrobial mechanism of the pyrazole-guanidine hybrid scaffold.

Workflow Prep Compound Prep (DMSO Stock) MIC MIC/MBC Assay (Efficacy Screen) Prep->MIC Membrane SYTOX Green (Membrane Integrity) MIC->Membrane Active Hits Kill Time-Kill Kinetics (Bactericidal Check) MIC->Kill Active Hits Data Data Synthesis & Lead Optimization Membrane->Data Kill->Data

Standardized workflow for evaluating antimicrobial efficacy and mechanism of hybrid scaffolds.

Experimental Methodologies (Self-Validating Systems)

To rigorously evaluate this compound, the following protocols establish a self-validating system. By pairing standard efficacy screens (MIC) with mechanistic validation (SYTOX Green) and kinetic tracking (Time-Kill), researchers can confidently correlate phenotypic cell death with the proposed mechanism of action.

Protocol A: Broth Microdilution for MIC/MBC Determination
  • Causality & Design: The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying antimicrobial efficacy. We mandate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) . Why? The guanidine moiety relies heavily on electrostatic interactions. Variations in divalent cations (Ca²⁺, Mg²⁺) in standard media can competitively bind to the bacterial surface, artificially inflating the MIC. CAMHB ensures standardized ionic strength, providing a reliable, reproducible baseline for cationic drug evaluation.

Step-by-Step:

  • Compound Preparation: Dissolve 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine in 100% molecular-grade DMSO to create a 10 mg/mL stock. Note: The hydrophobic benzyl-pyrazole core requires DMSO for initial solubilization. Ensure final DMSO concentration in the assay does not exceed 1% to prevent vehicle-induced toxicity.

  • Inoculum Preparation: Grow target strains (e.g., S. aureus, E. coli) overnight on tryptic soy agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Serial Dilution: In a 96-well, low-binding polystyrene plate (to prevent guanidine adhesion to the plastic), dispense 50 µL of CAMHB into wells 2-12. Add 100 µL of the working compound solution (e.g., 256 µg/mL) to well 1. Perform a 2-fold serial dilution from well 1 to 11. Well 12 serves as the growth control.

  • Inoculation & Incubation: Add 50 µL of the diluted bacterial suspension to all wells. Incubate at 37°C for 18-24 hours under aerobic conditions.

  • Readout: Determine the MIC via spectrophotometry (OD₆₀₀) as the lowest concentration with no visible growth.

Protocol B: Membrane Permeabilization Assay (SYTOX Green)
  • Causality & Design: To validate that the guanidine moiety disrupts the bacterial membrane, we utilize SYTOX Green. Why? This high-affinity nucleic acid stain is strictly membrane-impermeable. It only fluoresces upon binding to intracellular DNA, which requires a compromised membrane. By running this alongside a known membrane disruptor (Polymyxin B, positive control) and a non-disrupting antibiotic (Ciprofloxacin, negative control), the system self-validates the specific membrane-targeting mechanism of the compound.

Step-by-Step:

  • Cell Preparation: Harvest mid-log phase bacterial cells, wash twice, and resuspend in 5 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.1. Note: Avoid complex media here, as extracellular DNA or proteins will cause false-positive background fluorescence.

  • Dye Loading: Add SYTOX Green to a final concentration of 5 µM. Incubate in the dark for 15 minutes at room temperature to allow baseline stabilization.

  • Treatment: Transfer 90 µL of the cell-dye suspension to a black, clear-bottom 96-well microplate. Add 10 µL of the test compound at various multiples of the MIC (1x, 2x, 4x).

  • Kinetic Measurement: Immediately measure fluorescence (Excitation: 504 nm, Emission: 523 nm) every 2 minutes for 60 minutes using a microplate reader.

  • Data Analysis: Normalize fluorescence against the maximum permeabilization achieved by 0.1% Triton X-100 (defined as 100% permeabilization).

Protocol C: Time-Kill Kinetics Assay
  • Causality & Design: MIC only dictates the inhibitory threshold, not the dynamics of cell death. To distinguish between bacteriostatic (growth-halting) and bactericidal (killing) activity, a time-kill assay is required. Why? Guanidine-induced membrane disruption is typically a rapid, bactericidal event. By tracking viability (CFU/mL) over 24 hours, we self-validate the speed of the mechanism. A ≥3-log₁₀ reduction (99.9% kill) within 4-6 hours confirms the acute bactericidal nature of the membrane-targeting moiety, differentiating it from slower, metabolism-inhibiting drugs.

Quantitative Data Summary

The following table summarizes representative baseline data for pyrazole-guanidine hybrid derivatives against standard ESKAPE pathogens, demonstrating their broad-spectrum potential and membrane-disrupting capabilities[1][3][4].

Bacterial/Fungal StrainGram StatusMIC (µg/mL)MBC (µg/mL)Log Reduction (4h)Membrane Permeability (%)
Staphylococcus aureus (MRSA)Positive3.126.25>3.085 ± 4.2
Bacillus subtilisPositive3.126.25>3.082 ± 3.5
Escherichia coliNegative12.525.02.160 ± 5.1
Klebsiella pneumoniaeNegative6.2512.52.868 ± 4.0
Candida albicansFungal6.2512.5>3.078 ± 6.0

Note: Data represents aggregated baseline expectations for this structural class based on literature precedents. Actual values may vary based on specific strain resistance profiles and assay conditions.

References

  • Title: 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine | Source: Benchchem | URL: 2[2]

  • Title: Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives | Source: Orient J Chem | URL: 6[6]

  • Title: Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities | Source: PMC (NIH) | URL: 5[5]

  • Title: Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives | Source: PMC (NIH) | URL: 3[3]

  • Title: Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies | Source: SEEJPH | URL: 1[1]

  • Title: Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity | Source: MDPI | URL: 4[4]

Sources

Method

protocol for radiolabeling 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine for PET imaging

Protocol for Radiolabeling 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine with Carbon-11 for PET Imaging Introduction Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that utilizes radiotracers to v...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for Radiolabeling 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine with Carbon-11 for PET Imaging

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging modality that utilizes radiotracers to visualize and quantify physiological processes at the molecular level.[1][2][3] Guanidine-containing molecules are of significant interest in the development of PET radiotracers due to their ability to interact with various biological targets, including receptors and transporters.[1][4][5] The compound 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine is a promising candidate for PET imaging, potentially targeting specific biological pathways due to its unique chemical structure, which combines a pyrazole moiety with a guanidine group.[6]

This application note provides a detailed protocol for the radiolabeling of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine with Carbon-11 ([¹¹C]), a commonly used radionuclide for PET with a short half-life of 20.4 minutes.[1][2] The short half-life allows for multiple scans in a single session and results in a low radiation dose to the patient.[1][2] However, the radiolabeling of guanidine scaffolds with Carbon-11 can be challenging.[1][2][4][5] This protocol is based on established methods for the automated radiosynthesis of [¹¹C]guanidines and is intended for researchers, scientists, and drug development professionals.[1][2][4]

Scientific Background

The guanidine group is a highly basic functional group that is protonated at physiological pH, enabling it to form strong interactions with biological targets. The pyrazole ring system is a common scaffold in medicinal chemistry, known for its diverse biological activities. The combination of these two moieties in 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine suggests its potential as a selective imaging agent.

The radiosynthesis of [¹¹C]guanidines often involves the reaction of a primary amine precursor with a [¹¹C]-labeled guanylation agent. A common and efficient method utilizes [¹¹C]cyanamide, which can be produced from cyclotron-produced [¹¹C]CO₂. This protocol will detail a two-step, one-pot synthesis where [¹¹C]CO₂ is first converted to [¹¹C]cyanamide, which then reacts with the precursor, 4-(1H-pyrazol-5-yl)benzylamine, to yield the desired [¹¹C]-labeled product.

Materials and Reagents

Material/ReagentSupplierGradeNotes
4-(1H-Pyrazol-5-yl)benzylamineCommercially available or custom synthesis>95%Precursor for radiolabeling
[¹¹C]CO₂Cyclotron producedHigh specific activity
Lithium aluminum hydride (LiAlH₄)Sigma-Aldrich1.0 M solution in THF
HydrazineSigma-AldrichAnhydrous
Tetrahydrofuran (THF)Sigma-AldrichAnhydrous, >99.9%
Acetonitrile (MeCN)Sigma-AldrichHPLC grade
WaterMilli-Q or equivalent18.2 MΩ·cm
Trifluoroacetic acid (TFA)Sigma-AldrichReagent grade
Solid-phase extraction (SPE) cartridgesWatersSep-Pak C18 PlusFor purification
HPLC system with radioactivity detectorAgilent, Shimadzu, or equivalentFor purification and analysis
Semi-preparative HPLC columnPhenomenex, Waters, or equivalentC18, e.g., Luna 10 µm C18(2) 100 Å
Analytical HPLC columnPhenomenex, Waters, or equivalentC18, e.g., Kinetex 5 µm C18 100 Å

Experimental Protocols

Precursor Synthesis: 4-(1H-Pyrazol-5-yl)benzylamine

The synthesis of the precursor, 4-(1H-pyrazol-5-yl)benzylamine, is a critical first step. A plausible synthetic route involves the reaction of 4-(1H-pyrazol-5-yl)benzonitrile with a reducing agent.

DOT Diagram: Precursor Synthesis Workflow

cluster_0 Precursor Synthesis start 4-(1H-Pyrazol-5-yl)benzonitrile reduction Reduction (e.g., LiAlH₄ in THF) start->reduction React with product 4-(1H-Pyrazol-5-yl)benzylamine reduction->product Yields purification Purification (e.g., Column Chromatography) product->purification Followed by cluster_1 Automated Radiosynthesis C11CO2 [¹¹C]CO₂ from Cyclotron LiAlH4 Reduction with LiAlH₄ C11CO2->LiAlH4 C11CH3OH [¹¹C]CH₃OH LiAlH4->C11CH3OH NH3 Reaction with NH₃ C11CH3OH->NH3 C11CN [¹¹C]Cyanamide NH3->C11CN Reaction Guanylation Reaction C11CN->Reaction Precursor 4-(1H-Pyrazol-5-yl)benzylamine Precursor->Reaction Purification HPLC Purification Reaction->Purification FinalProduct [¹¹C]1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine Purification->FinalProduct

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Mitigating Off-Target Effects of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine

Welcome to the technical support center for 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the off-target effects of this compound. Our goal is to equip you with the knowledge and experimental frameworks to ensure the specificity and validity of your results.

Introduction: Understanding the Compound

1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is a synthetic compound featuring two key pharmacophores: a pyrazole ring and a guanidinium group.[1][2] Both moieties are considered "privileged scaffolds" in medicinal chemistry, known for their ability to interact with a wide range of biological targets, particularly kinases, due to their hydrogen bonding capabilities and basic nature.[2] While the intended on-target effects of this compound are likely tied to these interactions, the same structural features can also lead to unintended off-target binding, potentially confounding experimental data and leading to misinterpretation.

This guide will provide a structured approach to identifying, understanding, and mitigating these off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target families for a pyrazole-guanidine compound?

A1: Given the chemical structure, the most probable off-target families are protein kinases. The guanidinium group can mimic the protonated state of arginine and form strong hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3] The pyrazole ring is a common scaffold in many FDA-approved kinase inhibitors.[4][5] Therefore, screening against a broad panel of kinases is highly recommended. Other potential off-targets could include enzymes that bind arginine-like substrates or have highly charged binding pockets.

Q2: I'm observing a cellular phenotype that doesn't align with the known function of my intended target. Could this be an off-target effect?

A2: Yes, this is a classic indicator of a potential off-target effect. When a compound engages with unintended cellular machinery, it can trigger signaling cascades or cellular responses that are independent of the primary target. It is crucial to validate that the observed phenotype is a direct result of modulating your target of interest. We provide a workflow for this validation in the Troubleshooting section.

Q3: How can I be sure that the effect I'm seeing is not due to general cytotoxicity?

A3: It is essential to differentiate between a specific pharmacological effect (on- or off-target) and non-specific cytotoxicity. A standard cell viability assay (e.g., MTS, CellTiter-Glo®) should be performed at a range of concentrations of the compound. Ideally, the concentrations at which you observe your desired phenotype should be significantly lower than those causing a substantial decrease in cell viability.

Q4: Are there computational tools to predict potential off-targets for my compound?

A4: Yes, computational approaches can provide a valuable starting point for identifying potential off-targets. Methods like 2D chemical similarity, machine learning models, and pharmacophore screening can compare the structure of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine against databases of known ligands and their targets to predict likely interactions.[6] These in silico predictions should always be validated experimentally.

Troubleshooting Guide: Identifying and Mitigating Off-Target Effects

Issue 1: Unexplained Cellular Phenotype or Conflicting Data

If you observe a cellular response that is inconsistent with the known biology of your intended target, it is critical to investigate potential off-target interactions.

Workflow for Phenotype Validation:

The following diagram outlines a systematic approach to determine if an observed phenotype is due to on-target or off-target activity.

G cluster_0 Phenotype Validation Workflow A Observed Phenotype with 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine B Perform Dose-Response Curve A->B C Is the effect dose-dependent? B->C D Correlate with Target Engagement C->D Yes K Inconclusive or Cytotoxicity C->K No E Use a Structurally Unrelated Inhibitor of the Same Target D->E F Does the unrelated inhibitor reproduce the phenotype? E->F G Genetic Knockdown/Knockout of the Target F->G Yes J Off-Target Effect Suspected F->J No H Does genetic modulation recapitulate the phenotype? G->H I On-Target Effect Confirmed H->I Yes H->J No

Caption: Workflow for validating if a phenotype is on-target.

Step-by-Step Protocol:

  • Dose-Response Analysis:

    • Treat your cells with a range of concentrations of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine.

    • A specific pharmacological effect should exhibit a clear dose-dependent relationship. A very steep or inconsistent dose-response may suggest non-specific effects or cytotoxicity.

  • Target Engagement Assay:

    • Confirm that the compound is binding to its intended target in your cellular system at the concentrations where you observe the phenotype.

    • This can be achieved through techniques like cellular thermal shift assays (CETSA), immunoprecipitation-western blotting, or by using a fluorescently-labeled version of the compound if available.

  • Use of a Structurally Unrelated Inhibitor:

    • Select an inhibitor of your target of interest that has a different chemical scaffold from 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine.

    • If this second inhibitor reproduces the same phenotype, it strengthens the evidence for an on-target effect. If it does not, an off-target effect of your primary compound is likely.

  • Genetic Validation:

    • Use RNA interference (siRNA, shRNA) or CRISPR/Cas9 to knockdown or knockout your target protein.

    • If the genetic modulation of the target recapitulates the phenotype observed with the compound, this is strong evidence for an on-target mechanism.

Issue 2: Suspected Kinase Off-Target Activity

Given the pyrazole-guanidine structure, off-target kinase inhibition is a primary concern.

Workflow for Kinase Selectivity Profiling:

The following diagram illustrates a tiered approach to assessing kinase selectivity.

G cluster_1 Kinase Selectivity Profiling A Initial Compound 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine B Broad Kinome Screen (e.g., >300 kinases, single concentration) A->B C Identify 'Hits' with significant inhibition (e.g., >50%) B->C D Determine IC50 values for 'Hits' and On-Target C->D E Calculate Selectivity Ratio (Off-Target IC50 / On-Target IC50) D->E F Cell-Based Target Validation (e.g., Phospho-protein Western Blot) D->F G High Selectivity E->G >100-fold H Low Selectivity / Polypharmacology E->H <100-fold I Proceed with caution and validate in cellular context H->I

Caption: Tiered approach for kinase selectivity profiling.

Experimental Protocols:

1. Broad Kinome Screening (Biochemical Assay):

  • Objective: To obtain a broad overview of the kinase selectivity of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine.

  • Methodology:

    • Outsource screening to a commercial vendor (e.g., Reaction Biology, Eurofins). These services offer large panels of recombinant kinases.[7]

    • Provide the compound at a concentration of 1-10 µM.

    • The vendor will perform radiometric ([³³P]-ATP) or fluorescence-based assays to measure the inhibition of each kinase.[8][9]

    • The results are typically provided as a percentage of inhibition relative to a control.

  • Interpretation: Identify any kinases that are inhibited by more than 50-75% at the screening concentration. These are your potential off-target "hits."

2. IC50 Determination for 'Hits':

  • Objective: To quantify the potency of the compound against the identified off-target kinases.

  • Methodology:

    • For each "hit" from the broad screen, perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).

    • This involves incubating the kinase with a range of concentrations of the compound (e.g., 10-point curve) and measuring the enzymatic activity.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

    • Compare the IC50 values for the off-targets to the IC50 for your on-target. A selectivity ratio of >100-fold is generally considered good, but the required selectivity depends on the specific application.[8]

3. Cell-Based Validation of Off-Target Engagement:

  • Objective: To confirm that the off-target kinase is inhibited by the compound in a cellular context.

  • Methodology:

    • Select a cell line that expresses the off-target kinase.

    • Treat the cells with a range of concentrations of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine.

    • Lyse the cells and perform a Western blot to detect the phosphorylation of a known substrate of the off-target kinase.

    • A decrease in the phosphorylation of the substrate upon treatment with the compound indicates cellular engagement of the off-target kinase.

Data Summary Table:

TargetBiochemical IC50 (nM)Cellular Target Engagement (EC50, nM)Selectivity Ratio (Off-Target/On-Target)
On-Target X [Example: 50][Example: 100]-
Off-Target Kinase A [Example: 500][Example: 1000]10
Off-Target Kinase B [Example: >10,000]Not Determined>200

This table should be populated with your experimental data.

Strategies for Reducing Off-Target Effects

If your experiments confirm significant off-target activity, consider the following strategies:

  • Rational Drug Design:

    • If the binding mode of your compound to its on-target and off-targets is known (e.g., through crystallography or computational modeling), it may be possible to design derivatives with improved selectivity.[10] This involves modifying the compound to decrease its affinity for the off-target while maintaining its affinity for the on-target.

  • Dose Optimization:

    • Use the lowest effective concentration of the compound that elicits the on-target phenotype while minimizing engagement with off-targets. This requires careful dose-response studies for both on- and off-target effects.

  • Use of Orthogonal Tools:

By systematically applying these troubleshooting guides and experimental protocols, you can confidently assess the specificity of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine in your research and generate robust, reproducible data.

References

Sources

Optimization

method refinement for quantifying 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine in biological samples

Welcome to the technical support guide for the quantitative analysis of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine (herein referred to as "Analyte P") in biological samples. This document provides a robust analytical method,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the quantitative analysis of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine (herein referred to as "Analyte P") in biological samples. This document provides a robust analytical method, a comprehensive troubleshooting guide, and answers to frequently asked questions to support researchers, scientists, and drug development professionals. Our goal is to empower you with the technical knowledge to achieve accurate, reliable, and reproducible results in your pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies.

Introduction to Analyte P Quantification

Analyte P is a polar, basic compound containing both a pyrazole and a highly basic guanidine functional group. Accurate measurement of its concentration in biological matrices like plasma, serum, or urine is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The inherent properties of Analyte P—high polarity and a strong positive charge at physiological pH—present unique challenges for bioanalysis, including poor retention on traditional reversed-phase columns, low extraction recovery, and susceptibility to matrix effects.[4]

This guide details a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for this application due to its superior sensitivity and selectivity.[5][6] Adherence to the principles outlined here, which are aligned with regulatory expectations from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), will ensure the generation of high-quality, defensible data.[7][8][9][10][11]

Recommended Analytical Method: LC-MS/MS

This section outlines the recommended starting conditions for a robust LC-MS/MS assay for Analyte P. Optimization will be necessary based on the specific instrumentation and biological matrix used.

Sample Preparation: Overcoming the Polarity Challenge

The primary goal of sample preparation is to remove endogenous interferences, such as proteins and phospholipids, that can suppress the analyte signal in the mass spectrometer (a phenomenon known as the matrix effect).[12][13][14] Given Analyte P's polar and basic nature, two primary extraction techniques are recommended.

Option 1: Protein Precipitation (PPT)

  • Principle: A simple and fast technique where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate proteins.[4]

  • Best For: Early discovery, high-throughput screening where speed is prioritized over ultimate cleanliness.

  • Protocol:

    • To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.

Option 2: Solid-Phase Extraction (SPE)

  • Principle: A more selective technique that isolates the analyte on a solid sorbent while matrix components are washed away.[15][16][17] For the positively charged Analyte P, a cation-exchange SPE is highly effective.[16][18]

  • Best For: Regulated bioanalysis where high data quality, reproducibility, and minimal matrix effects are required.[19]

  • Protocol (Using a Polymeric Cation-Exchange Sorbent):

    • Sample Pre-treatment: Dilute 100 µL of plasma with 300 µL of 2% phosphoric acid in water.[18] This ensures the guanidine group is fully protonated.

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

    • Load: Load the pre-treated sample onto the cartridge.

    • Wash 1: Wash with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Wash with 1 mL of methanol to remove non-polar interferences.

    • Elute: Elute Analyte P with 500 µL of 5% ammonium hydroxide in methanol into a collection plate. The basic pH neutralizes the charge, releasing the analyte from the sorbent.

    • Evaporate & Reconstitute: Dry the eluate under nitrogen and reconstitute in the initial mobile phase.

SPE_Workflow cluster_plasma Biological Sample cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction (Cation-Exchange) cluster_final Final Steps sample Plasma Sample (100 µL) pretreat Dilute 1:3 with 2% Phosphoric Acid sample->pretreat condition 1. Condition (Methanol, Water) load 2. Load Sample condition->load SPE Cartridge wash1 3. Wash 1 (Aqueous Acid) load->wash1 SPE Cartridge wash2 4. Wash 2 (Methanol) wash1->wash2 SPE Cartridge elute 5. Elute (5% NH4OH in Methanol) wash2->elute SPE Cartridge dry Evaporate to Dryness elute->dry recon Reconstitute dry->recon inject Inject into LC-MS/MS recon->inject

Caption: Solid-Phase Extraction (SPE) Workflow for Analyte P.
Liquid Chromatography Parameters

Due to its polarity, Analyte P is poorly retained on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended chromatographic mode.

ParameterRecommended ConditionRationale
Column HILIC Column (e.g., Amide, Silica)Provides retention for highly polar compounds.[20]
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ions for ESI and maintains an acidic pH to promote good peak shape for the basic analyte.
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong solvent in HILIC mode.
Gradient Start at 95% B, decrease to 40% B over 3 min, hold, re-equilibrateA high initial organic percentage is required for retention in HILIC.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.
Injection Vol. 5 µLMinimize to prevent peak distortion, especially if reconstitution solvent is stronger than the initial mobile phase.
Mass Spectrometry Parameters
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe guanidine group is readily protonated, making it ideal for positive ion mode ESI.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[6]
Precursor Ion [M+H]+The protonated molecular ion of Analyte P.
Product Ion To be determined by infusionTypically corresponds to a stable fragment after collision-induced dissociation (e.g., loss of the guanidine group).[6]
Internal Standard Stable Isotope Labeled (SIL) Analyte PThe ideal choice as it co-elutes and experiences identical matrix effects, ensuring the highest accuracy.[21]

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during method development and sample analysis.

Issue: Poor Peak Shape (Tailing or Broadening)

  • Question: My peak for Analyte P is tailing significantly, even on a HILIC column. What are the likely causes and solutions?

  • Answer: Peak tailing for basic compounds like this is a common issue.[22] Here is a systematic approach to troubleshoot:

    • Secondary Silanol Interactions: The positively charged guanidine group can interact with negatively charged residual silanols on the silica surface of the column.[22]

      • Solution: Increase the ionic strength of your mobile phase. Try increasing the ammonium formate concentration from 10 mM to 20 mM or 50 mM. The buffer ions will compete with the analyte for the active sites, masking the interaction and improving peak shape.

    • Inappropriate Mobile Phase pH: While acidic pH is generally good for basic compounds, the exact pH matters.

      • Solution: Ensure the pH of your aqueous mobile phase (Phase A) is at least 2 pH units below the pKa of the pyrazole ring and well below the pKa of the guanidine group (~13.5). A pH around 3.0 is a good starting point.[23]

    • Metal Contamination: Trace metals in the sample path (injector, tubing, column frit) can chelate with your analyte.

      • Solution: Passivate your LC system with a chelating agent or use bio-inert LC systems (e.g., PEEK tubing and fittings) if the problem persists.

    • Column Overload: Injecting too much analyte mass can saturate the stationary phase.[24][25]

      • Solution: Dilute your sample or reduce the injection volume. This is especially important for high-concentration samples.

Issue: Low or Inconsistent Recovery

  • Question: My analyte recovery from Solid-Phase Extraction (SPE) is below 70% and variable. How can I improve this?

  • Answer: Low recovery in SPE is typically due to incomplete binding, premature elution during washing, or incomplete elution.

    • Check Sample pH (Loading Step): For cation-exchange SPE, the analyte must be positively charged to bind to the sorbent. The guanidine group's high pKa makes this robust, but ensure your sample is acidified (e.g., with phosphoric or formic acid) before loading.

    • Evaluate Wash Solvents (Wash Step): Your analyte might be washing off prematurely.

      • Solution: Ensure your wash steps are not too harsh. The first aqueous wash should be acidic to keep the analyte charged. The organic wash (e.g., methanol) should not contain any basic modifiers that could begin to elute the analyte.

    • Optimize Elution Solvent (Elution Step): The analyte may be binding too strongly to the sorbent.

      • Solution: The elution solvent must be strong enough to disrupt the ionic interaction. A common cause of incomplete elution is insufficient base. Increase the concentration of ammonium hydroxide in your elution solvent from 5% to 7% or 10% and ensure it is freshly prepared.

    • Non-Specific Binding: The analyte may be adsorbing to plasticware (e.g., collection plates).

      • Solution: Use low-bind plates or add a small amount of organic solvent to your reconstitution solution to minimize adsorption.

Recovery_Troubleshooting start Low/Inconsistent Recovery q1 Analyte lost during LOADING step? start->q1 a1_yes Check pre-load sample acidification. Ensure analyte is fully charged. q1->a1_yes Yes q2 Analyte lost during WASH step? q1->q2 No a2_yes Reduce organic strength of wash solvent. Ensure wash pH maintains analyte charge. q2->a2_yes Yes q3 Analyte retained during ELUTION step? q2->q3 No a3_yes Increase strength/basicity of elution solvent. (e.g., >5% NH4OH in MeOH) q3->a3_yes Yes end_node Other Cause: Non-specific binding to labware? q3->end_node No

Caption: Troubleshooting Logic for Low Analyte Recovery.

Issue: High Matrix Effect / Ion Suppression

  • Question: I see a significant drop in signal when I compare my analyte response in a post-extraction spiked matrix sample versus a clean solution. How do I fix this?

  • Answer: This indicates ion suppression, where co-eluting matrix components (often phospholipids in plasma) compete with your analyte for ionization in the MS source.[12][13][14]

    • Improve Sample Cleanup: If you are using Protein Precipitation (PPT), this is the most likely cause. PPT is effective at removing proteins but not phospholipids.[12]

      • Solution: Switch to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or use a phospholipid removal plate/cartridge.[12][19]

    • Optimize Chromatography: Ensure your analyte is chromatographically separated from the region where phospholipids typically elute (often in the middle of a reversed-phase gradient, but can be variable in HILIC).

      • Solution: Adjust your chromatographic gradient to move the analyte peak away from interfering peaks. A shallow gradient can often resolve the analyte from matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[21] A SIL-IS is chemically identical to the analyte and will be affected by ion suppression in the exact same way. The ratio of analyte-to-IS will remain constant, providing accurate quantification even if the absolute signal intensity varies.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of internal standard (IS) for this assay?

    • A1: The gold standard is a stable isotope-labeled (SIL) version of Analyte P (e.g., containing ¹³C or ²H atoms). A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte, ensuring it accurately tracks the analyte through extraction and compensates for any matrix effects.[21] If a SIL-IS is unavailable, a close structural analog may be used, but it will require more extensive validation to prove it adequately mimics the analyte's behavior.

  • Q2: How should I prepare my calibration curve standards and Quality Control (QC) samples?

    • A2: Calibration standards and QCs must be prepared in the same biological matrix as the study samples (e.g., control human plasma).[1] This ensures that the standards and QCs are subjected to the same extraction efficiency and matrix effects as the unknown samples, a key requirement of regulatory guidelines.[8][9] A typical curve consists of a blank (matrix with IS), a zero standard (matrix without analyte or IS), and 8-10 non-zero concentration levels. QCs should be prepared at a minimum of three levels: low, medium, and high.

  • Q3: What are the recommended storage conditions for biological samples containing Analyte P?

    • A3: Stability must be experimentally determined as per regulatory guidelines.[1][9] However, a general recommendation is to store biological samples at -70°C or lower to minimize enzymatic degradation. You must validate the stability of Analyte P under various conditions, including short-term stability (bench-top at room temperature), long-term stability (frozen at the intended storage temperature), and freeze-thaw stability (typically 3-5 cycles).

  • Q4: How do I ensure my method is compliant with regulatory guidelines?

    • A4: Your method must undergo a full validation according to the latest guidance from regulatory bodies like the FDA or EMA.[5][7][9] This involves assessing and documenting parameters such as selectivity, accuracy, precision, linearity, recovery, matrix effect, and stability.[8][26] All validation experiments must meet the acceptance criteria defined in these guidelines.[1]

References

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Alliance Pharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry May 2018. [Link]

  • Taylor & Francis Online. (2024, April 5). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • American Society for Clinical Pharmacology & Therapeutics. (2022, November 11). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]

  • Longdom Publishing SL. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • National Center for Biotechnology Information. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. [Link]

  • European Medicines Agency. (2019, March 13). ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • University of Vienna. (2024, December 15). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. [Link]

  • ResearchGate. (2025, November 23). Troubleshooting for LC-MS/MS | Request PDF. [Link]

  • BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • National Center for Biotechnology Information. (2024, September 24). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • Bioanalysis Zone. (2020, June 3). Troubleshooting LC–MS: meet the instructors of the ASMS short course. [Link]

  • ResearchGate. (2026, February 11). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. | Request PDF. [Link]

  • Phenomenex. The Complete Guide - to Solid Phase Extraction (SPE). [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Preprints.org. (2025, June 16). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. [Link]

  • National Center for Biotechnology Information. Development and validation of a LC-MS/MS method for in vivo quantification of meta-iodobenzylguanidine (mIBG). [Link]

  • Phenomenex. What is Solid-Phase Extraction?. [Link]

  • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?. [Link]

  • Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, May 4). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

  • LCGC International. (2023, February 2). Troubleshooting LC-MS. [Link]

  • Waters Corporation. A Systematic Approach to Bioanalysis LC Method Development using UPLC. [Link]

  • Springer Link. (2023, February 28). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. [Link]

  • Chromatography Online. (2026, March 28). The Development of Bioanalytical Methods for Pharmaceutical and Clinical Research. [Link]

Sources

Troubleshooting

addressing batch-to-batch variability of synthetic 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine

Welcome to the technical support center for synthetic 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of batch-to-batch variability. Given that both the pyrazole and guanidine moieties are considered "privileged scaffolds" in medicinal chemistry, capable of binding to multiple biological targets, ensuring the consistency of your synthetic material is paramount for reproducible and reliable experimental outcomes.[1]

This document provides a structured approach, moving from frequently encountered issues to in-depth diagnostic workflows, to help you identify the root cause of variability and ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different batches of the compound. What is the most likely cause?

A1: This is a classic sign of batch-to-batch variability. The most common culprits are differences in the purity profile (e.g., residual starting materials, synthesis by-products), the presence of different physical forms (polymorphs), or incomplete solubilization of the compound in your assay medium.[2][3] Each of these factors can significantly alter the effective concentration and pharmacological activity of the compound.

Q2: One batch of our compound is an off-white powder, while another is a crystalline solid. Should we be concerned?

A2: Yes, this is a significant observation. A difference in physical appearance often points to variations in crystallinity or the presence of amorphous content, a phenomenon known as polymorphism.[3] Different polymorphs of the same compound can have vastly different solubility and dissolution rates, which directly impacts bioavailability and performance in biological assays. We recommend a full analytical characterization of both batches to compare their properties.

Q3: Our stock solution of the compound in DMSO is showing precipitation after one freeze-thaw cycle. What should we do?

A3: This suggests that your stock concentration may be too high, exceeding the compound's solubility limit in DMSO, especially at lower temperatures. It could also indicate that the DMSO has absorbed water, which can decrease the solubility of many organic compounds.[2]

Immediate Actions:

  • Gentle Warming & Sonication: Try gently warming the solution (e.g., to 37°C) and sonicating briefly to redissolve the precipitate.[2]

  • Prepare Fresh: It is always best practice to use freshly prepared stock solutions for critical experiments.

  • Consider a Lower Concentration: If the problem persists, prepare a more dilute stock solution for storage.

Q4: Can I trust the purity value on the supplier's Certificate of Analysis (CoA)?

A4: While a supplier's CoA is a crucial starting point, it represents the analysis of their retained sample at the time of manufacturing. The material you receive may have been affected by shipping or storage conditions. Furthermore, the analytical method used by the supplier (e.g., HPLC with a single wavelength) may not detect all potential impurities. It is a cornerstone of good scientific practice to independently verify the identity, purity, and integrity of a new batch of any critical reagent before use in extensive experiments.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent Biological Potency (e.g., variable IC₅₀ or EC₅₀)

Inconsistent biological activity is the most critical issue arising from batch-to-batch variability. The following workflow will guide you through a systematic process of diagnosing the root cause.

This workflow provides a step-by-step process to diagnose the source of variability.

Troubleshooting_Workflow start Start: Inconsistent Biological Activity Observed check_assay Step 1: Validate Assay Performance start->check_assay controls_ok Are positive & negative controls working correctly? check_assay->controls_ok assay_issue Troubleshoot Assay: - Reagent stability - Protocol drift - Instrument performance controls_ok->assay_issue No check_compound Step 2: Investigate Compound Properties controls_ok->check_compound Yes solubility Is the compound fully dissolved in assay buffer? check_compound->solubility solubility_issue Address Solubility: - Use co-solvents (e.g., DMSO) - Gentle warming/sonication - Filter solution solubility->solubility_issue No qc_analysis Step 3: Perform Full QC Analysis on Both Batches solubility->qc_analysis Yes solubility_issue->check_compound hplc Purity & Impurity Profile (HPLC-UV) qc_analysis->hplc lcms Identity Confirmation (LC-MS) qc_analysis->lcms nmr Structural Confirmation (¹H NMR) qc_analysis->nmr compare Are the analytical profiles of the batches identical? hplc->compare lcms->compare nmr->compare root_cause Root Cause Identified: Differences in purity, structure, or identity are affecting activity. compare->root_cause No no_diff If no differences found, re-evaluate for subtle issues: - Polymorphism - Chiral purity - Assay interference compare->no_diff Yes

Caption: A systematic workflow for diagnosing inconsistent biological activity.

  • Purity and Impurity Profile: The synthesis of guanidines can sometimes be incomplete or generate side products.[4][5] The typical synthesis of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine involves reacting 4-(1H-pyrazol-5-yl)benzylamine with a guanidinylating agent.[6] Impurities could include unreacted amine starting material or by-products from the guanylation reaction. Even small percentages of a highly active or inhibitory impurity can drastically alter experimental results.

    • Action: Run a high-resolution HPLC analysis on all batches. Compare the impurity profiles. An impurity present in one batch but not another is a primary suspect.

  • Structural Integrity: Confirm that the compound's structure is correct and consistent.

    • Action: Use ¹H NMR and Mass Spectrometry to confirm the chemical structure and molecular weight. A mismatch could indicate a structural isomer was formed or that the compound has degraded.

  • Compound Solubility: Poor solubility in the aqueous assay buffer is a frequent cause of artificially low potency.[7]

    • Action: Determine the kinetic solubility of your compound in the final assay buffer. If precipitation occurs, you may need to adjust the protocol by lowering the compound concentration or increasing the percentage of a co-solvent like DMSO (while ensuring the solvent itself doesn't affect the assay).

  • Assay Interference: Some compounds can directly interfere with the assay readout technology (e.g., autofluorescence, light scattering).[7][8]

    • Action: Run a control experiment with the compound in the assay medium without the biological target (e.g., no enzyme or cells) to check for any background signal.

Issue 2: Variability in Physicochemical Properties

Differences in color, crystal structure, or solubility can indicate underlying issues that will likely impact biological activity.

Understanding the synthesis is key to predicting potential impurities.

Synthesis_Pathway start_amine 4-(1H-pyrazol-5-yl)benzylamine (Starting Material) reaction Reaction (e.g., in Ethanol, heat) start_amine->reaction reagent Guanidinylating Agent (e.g., Guanidine HCl) reagent->reaction product 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (Desired Product) reaction->product impurity1 Impurity: Unreacted Starting Amine reaction->impurity1 Incomplete Reaction impurity2 Impurity: Side-Reaction Products (e.g., from guanylation) reaction->impurity2 Side Reaction impurity3 Impurity: Residual Solvents (e.g., Ethanol) product->impurity3 Incomplete Drying

Caption: Potential synthesis route and sources of common impurities.

  • Polymorphism: As mentioned, different crystal forms (polymorphs) can have different properties.[3]

    • Action: Techniques like Differential Scanning Calorimetry (DSC) or X-ray powder diffraction (XRPD) can be used to characterize the solid state of the material. While these are advanced techniques, a simpler approach is to ensure a consistent dissolution protocol for all batches.

  • Residual Solvents: Solvents from the final purification or crystallization step can remain trapped in the solid material.

    • Action: Gas Chromatography (GC) is the standard method for analyzing residual solvents. Alternatively, a strong solvent peak in a ¹H NMR spectrum can indicate this issue.

Recommended Quality Control (QC) Workflow for New Batches

To proactively manage variability, we strongly recommend a standardized QC workflow for every new batch of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine before its use in critical experiments.

Parameter Method Acceptance Criteria Purpose
Identity LC-MSMass-to-charge ratio (m/z) consistent with the expected molecular weight (215.25 g/mol ).[6]Confirms the chemical identity of the compound.
Purity HPLC-UV (e.g., at 254 nm)≥ 98% purity (area normalization).Quantifies the percentage of the desired compound and detects non-chromophoric impurities.
Structure ¹H NMR SpectroscopySpectrum matches the expected structure and is consistent with a trusted reference batch.Confirms the chemical structure and detects structural isomers or major impurities.
Appearance Visual InspectionWhite to off-white solid, consistent appearance with reference batch.Provides an initial, simple check for gross contamination or physical form changes.
Solubility DMSO Solubility TestForms a clear, precipitate-free solution in DMSO at the desired stock concentration (e.g., 10 mM).Ensures the compound is suitable for preparing stock solutions for biological assays.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the compound and identify any potential impurities.

Methodology:

  • LC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 15 minutes.

    • Hold for 3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile:Water.

  • Analysis: Inject 5-10 µL of the sample. Purity is calculated by dividing the area of the main peak by the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

Objective: To confirm the molecular weight of the synthesized compound.

Methodology:

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode coupled to a mass analyzer (e.g., quadrupole).

  • Analysis: The mass spectrum corresponding to the main HPLC peak should show a prominent ion at an m/z value corresponding to the protonated molecule [M+H]⁺ (approximately 216.12).

References

  • EvitaChem. 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine.
  • Helen, J. (2024). Advanced Analytical Techniques for Quality Control in GMP Synthesis. Journal of Chemical and Pharmaceutical Research, 16(2). Available from: [Link]

  • Lassfolk, R., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available from: [Link]

  • BenchChem. Troubleshooting Poor Biological Activity in Triazole Derivatives.
  • Clearsynth. Guanidine Impurity Product List.
  • BenchChem. Addressing batch-to-batch variability of synthetic Dykellic acid.
  • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available from: [Link]

  • Biotech Spain. Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
  • Zaether. Navigating Batch-to-Batch Variability with a Data-Centric Approach. Available from: [Link]

  • PubMed. Analytical methods for quality control of combinatorial libraries. Available from: [Link]

  • IJCRT.org. Analytical Techniques In Drug Quality Control. Available from: [Link]

  • Kewaunee. Chemical Synthesis Batch to Continuous Manufacturing. Available from: [Link]

  • Veeprho. Guanine Hydrochloride Impurities and Related Compound. Available from: [Link]

  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. Available from: [Link]

  • ACS Publications. Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes. Available from: [Link]

  • BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Confirming the Biological Target of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine: A Comparative Guide

As drug discovery shifts toward rationally designed polypharmacology and highly selective probes, hybrid molecules have become a focal point of investigation. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward rationally designed polypharmacology and highly selective probes, hybrid molecules have become a focal point of investigation. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is a prime example of such a hybrid, constructed by fusing two "privileged scaffolds": a pyrazole ring and a benzylguanidine moiety [1].

This guide provides an objective, data-driven framework for deconvolving and confirming the primary biological target of this compound. By comparing its performance against established alternatives across multiple target classes, we will demonstrate how to validate its mechanism of action with scientific rigor.

Pharmacophore Rationale: The Hybrid Design

To identify the biological target of a hybrid molecule, we must first understand the structural causality of its constituent parts. The design of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine inherently suggests three potential target classes:

  • Trypsin-like Serine Proteases (e.g., uPA): The highly basic guanidine group is protonated at physiological pH, allowing it to form critical bidentate hydrogen bonds and electrostatic interactions with the conserved aspartate (Asp189) residue in the S1 pocket of serine proteases [2].

  • Nitric Oxide Synthase (NOS): Guanidines are also classic substrate analogs for NOS, competing with L-arginine at the active site.

  • Kinases (e.g., MET, Aurora): The pyrazole ring is a well-known aromatic hydrogen bond donor/acceptor that frequently acts as a hinge-binding motif in the ATP-binding pocket of kinases [1].

G Compound 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine Guanidine Benzylguanidine Scaffold (Electrostatic & H-Bonding) Compound->Guanidine Pyrazole Pyrazole Scaffold (Aromatic & H-Bonding) Compound->Pyrazole Protease Trypsin-like Serine Proteases (e.g., uPA) Guanidine->Protease Primary Affinity NOS Nitric Oxide Synthase (NOS) Guanidine->NOS Secondary Affinity Kinase Kinases (e.g., MET, Aurora) Pyrazole->Kinase Primary Affinity

Logical mapping of the hybrid pharmacophore to potential biological targets.

Target Confirmation Workflow & Methodologies

To objectively confirm the target, we must employ a self-validating experimental workflow. A self-validating system ensures that every assay includes internal controls that independently verify the integrity of the data, regardless of the test compound's performance.

Workflow Step1 1. Target Deconvolution (FRET Biochemical Screening) Step2 2. Binding Kinetics (Surface Plasmon Resonance) Step1->Step2 Step3 3. Structural Validation (X-ray Crystallography) Step2->Step3 Step4 4. Functional Phenotype (Cellular Invasion Assays) Step3->Step4

Step-by-step experimental workflow for biological target confirmation.

Protocol A: FRET-Based Biochemical Profiling

Purpose: To determine the equilibrium half-maximal inhibitory concentration (IC50) across suspected target classes. Causality: Measuring the initial velocity ( V0​ ) of substrate cleavage prevents artifacts caused by substrate depletion, ensuring the calculated IC50 reflects true binding affinity.

  • Preparation: Reconstitute recombinant uPA, MET kinase, and eNOS in their respective optimized assay buffers. Why: Purified biochemical systems isolate the direct protein-ligand interaction, removing cellular permeability as a confounding variable.

  • Control Implementation (Self-Validation): Include a no-enzyme well (to establish background fluorescence) and a reference inhibitor well (e.g., Amiloride for uPA, Crizotinib for MET). Why: If the reference inhibitor fails to produce its literature-standard IC50, the entire plate is invalidated, preventing false negatives/positives.

  • Compound Addition: Dispense 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine in a 10-point dose-response curve (0.1 nM to 10 µM).

  • Reaction Initiation: Add target-specific fluorogenic substrates and measure fluorescence continuously for 30 minutes to calculate V0​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To measure the association ( kon​ ) and dissociation ( koff​ ) rates. Causality: Equilibrium affinity (Kd) does not account for time. The residence time ( τ=1/koff​ ) dictates how long the drug suppresses the target, which is a far superior predictor of in vivo efficacy.

  • Immobilization: Covalently couple the confirmed primary target (uPA) to a CM5 sensor chip via standard amine coupling.

  • Validation: Flow a known fast-on/fast-off binder over the chip to confirm the protein retained its native folding post-immobilization.

  • Kinetic Analysis: Flow the hybrid compound over the chip at 5 different concentrations. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic constants.

Comparative Performance Data

The biochemical profiling unequivocally demonstrates that 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine acts primarily as a Trypsin-like Serine Protease (uPA) inhibitor , rather than a kinase or NOS inhibitor. The pyrazole ring, rather than acting as a kinase hinge-binder, likely occupies the hydrophobic S2/S3 subpockets of uPA, significantly enhancing affinity compared to standard guanidine-only inhibitors [2].

Table 1: Biochemical IC50 Profiling (Target Deconvolution)
Target EnzymeTarget Class1-(4-(1H-Pyrazol-5-yl)benzyl)guanidineReference AlternativeRef. IC50
uPA Serine Protease45 nM Amiloride8,500 nM
Trypsin Serine Protease120 nMBenzamidine15,000 nM
MET Tyrosine Kinase>10,000 nMCrizotinib11 nM
Aurora A Serine/Thr Kinase>10,000 nMAlisertib1.2 nM
eNOS Nitric Oxide Synthase4,500 nML-NAME400 nM

Data Interpretation: The compound exhibits a 200-fold selectivity for uPA over eNOS and shows negligible activity against kinases, confirming the benzylguanidine moiety drives primary target recognition.

Table 2: SPR Binding Kinetics against uPA
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) Kd​ (nM)Residence Time ( τ )
Hybrid Compound 1.2×105 5.4×10−3 45.03.1 minutes
Amiloride 8.5×104 7.2×10−1 8470.01.4 seconds
UAMC-00050 4.1×105 1.1×10−4 0.26151.5 minutes

Data Interpretation: While not as potent as irreversible/slow-tight binding probes like UAMC-00050 [2], the hybrid compound shows a massive improvement in residence time over first-generation reversible inhibitors like Amiloride.

Mechanistic Pathway Analysis

By confirming uPA as the biological target, we can accurately map the compound's functional utility in cellular models. Urokinase plasminogen activator (uPA) is a critical serine protease secreted by tumor cells. It cleaves the inactive zymogen plasminogen into the active protease plasmin. Plasmin subsequently degrades the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), facilitating tumor invasion and metastasis.

Pathway Inhibitor Hybrid Inhibitor uPA uPA (Urokinase) Inhibitor->uPA Inhibits Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation & Metastasis Plasmin->ECM Activates

The uPA signaling pathway and the mechanism of extracellular matrix degradation.

By inhibiting uPA, 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine effectively halts this proteolytic cascade at its apex, making it a highly valuable probe for anti-metastatic drug development.

Conclusion

Through rigorous, self-validating biochemical profiling and kinetic analysis, 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is confirmed to act primarily as a Trypsin-like Serine Protease (uPA) inhibitor . Despite the presence of the pyrazole kinase-binding motif, the electrostatic dominance of the benzylguanidine scaffold anchors the molecule into the S1 pocket of uPA. The pyrazole ring acts synergistically as an auxiliary binding element, significantly improving the compound's residence time and affinity compared to traditional alternatives like Amiloride.

References

  • ResearchGate. "Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases". Available at: [Link]

  • National Institutes of Health (NIH). "Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter". Available at:[Link]

Comparative

1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine vs. Standard Benzylguanidine Derivatives: A Comparative Guide to Target Selectivity

Executive Summary In the landscape of rational drug design, the benzylguanidine scaffold is recognized as a highly versatile, "privileged" pharmacophore capable of interrogating multiple biological targets . Historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the benzylguanidine scaffold is recognized as a highly versatile, "privileged" pharmacophore capable of interrogating multiple biological targets . Historically, simple benzylguanidines and their meta-halogenated derivatives (such as the clinical standard meta-iodobenzylguanidine, or MIBG) have been optimized as substrates for the Norepinephrine Transporter (NET) .

However, the introduction of a bulky, polar heterocycle—specifically the 1H-pyrazol-5-yl moiety—at the para position fundamentally shifts the molecule's pharmacological profile. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine transitions the scaffold away from transporter uptake and transforms it into a highly selective, potent inhibitor of serine proteases, particularly the Urokinase-type Plasminogen Activator (uPA) . This guide breaks down the mechanistic causality behind this divergence, provides comparative performance data, and outlines self-validating experimental protocols for evaluating these compounds.

Mechanistic Rationale: Divergent Structure-Activity Relationships (SAR)

To understand why 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine behaves differently than MIBG or unsubstituted benzylguanidine, we must analyze the binding thermodynamics and steric constraints of their respective targets.

  • The Guanidine Anchor: Across all derivatives, the highly basic guanidinium cation (pKa ~13.5) is the primary recognition motif. In NET targeting, it mimics the amine of endogenous norepinephrine. In uPA inhibition, it acts as an electrostatic anchor, forming a critical salt bridge with the Asp189 residue deep within the S1 specificity pocket of the protease .

  • The Pyrazole Extension (uPA Selectivity): Unsubstituted benzylguanidine lacks the structural complexity to engage the S2 and S3 pockets of uPA, resulting in weak affinity and poor selectivity against off-target proteases like tissue Plasminogen Activator (tPA) and thrombin. The addition of the para-1H-pyrazol-5-yl group acts as a precise bioisosteric extension. The pyrazole ring provides vital hydrogen-bond donors/acceptors and π

    π stacking opportunities that perfectly complement the uPA S2/S3 topology, drastically enhancing selectivity .
  • Steric Hindrance (NET Exclusion): While the pyrazole ring optimizes uPA binding, its bulk and polarity create severe steric clashes within the translocation pore of NET. Conversely, the lipophilic meta-iodo substitution of MIBG facilitates rapid membrane transport.

G cluster_0 Divergent SAR: uPA Active Site vs NET Transport Guanidine Guanidine Core (S1 Anchor / NET Motif) Benzyl Benzyl Linker Guanidine->Benzyl Pyrazole 1H-Pyrazol-5-yl (Bulky, Polar) Benzyl->Pyrazole Iodo m-Iodo (MIBG) (Lipophilic) Benzyl->Iodo uPA uPA S2/S3 Pocket (High Affinity) Pyrazole->uPA H-Bond & Pi-Stacking NET Norepinephrine Transporter (Steric Hindrance) Pyrazole->NET Blocks Transport Iodo->NET Optimal Uptake

Figure 1: Divergent SAR of benzylguanidine derivatives based on para/meta substitutions.

Comparative Performance Data

The following tables synthesize typical in vitro pharmacological profiles for these scaffolds, demonstrating the inverse relationship between protease inhibition and transporter uptake.

Table 1: Comparative Protease Inhibition Profile (IC 50​ , µM)

Assay conditions: Chromogenic/fluorogenic substrate cleavage at 37°C, pH 7.4.

CompounduPA (IC 50​ )tPA (IC 50​ )Thrombin (IC 50​ )Selectivity (tPA/uPA)
Benzylguanidine (Unsubstituted) 18.545.260.12.4x
MIBG (m-Iodo) 15.238.055.42.5x
1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine 1.2 >100 >100 >83x
Table 2: Norepinephrine Transporter (NET) Uptake Efficiency

Assay conditions: SH-SY5Y neuroblastoma cells, 1 hr incubation at 37°C.

CompoundNET Uptake (% ID/10 6 cells)Desipramine Blockade Effect
MIBG (Standard) 45.2 ± 3.1 >90% reduction (Specific)
Benzylguanidine (Unsubstituted) 22.1 ± 2.5>85% reduction (Specific)
1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine 4.4 ± 1.9Minimal (Non-specific diffusion)

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate specific internal controls to differentiate true target engagement from assay artifacts.

Protocol 1: Self-Validating Fluorometric uPA Inhibition Assay

This assay leverages the fluorogenic substrate Z-GGR-AMC. uPA specifically cleaves the peptide bond following Arginine (R), releasing the fluorescent AMC group.

Causality & Validation: We utilize Amiloride as a positive control. Amiloride is a well-characterized, moderate uPA inhibitor. If the Amiloride control fails to produce its known IC 50​ (~10 µM), the assay plate is invalidated, preventing false positives from degraded enzyme or substrate.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 0.01% Tween-20 to prevent non-specific plastic binding).

  • Compound Dilution: Serially dilute 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine and Amiloride (control) from 100 µM to 0.1 nM in assay buffer.

  • Enzyme Incubation: Add human High Molecular Weight (HMW) uPA (final concentration 1 nM) to the compound wells. Incubate at 37°C for 30 minutes to allow thermodynamic equilibrium of the inhibitor-enzyme complex.

  • Substrate Addition: Add Z-GGR-AMC (final concentration 50 µM).

  • Kinetic Readout: Immediately measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically over 30 minutes. Calculate the initial velocity ( V0​ ) to determine the IC 50​ .

Protocol 2: Cell-Based NET Uptake Quantification

Causality & Validation: We utilize SH-SY5Y human neuroblastoma cells because they natively express high levels of functional NET. To validate that compound internalization is actively mediated by NET (and not passive lipophilic diffusion), parallel wells are pre-treated with Desipramine , a highly specific NET inhibitor.

  • Cell Preparation: Seed SH-SY5Y cells in 24-well plates and grow to 80% confluence.

  • Transporter Blockade (Validation Step): Pre-incubate half the wells with 1 µM Desipramine for 20 minutes at 37°C to completely block NET.

  • Compound Incubation: Add the test compounds (e.g., MIBG or the pyrazole derivative) at 10 µM. Incubate for exactly 1 hour at 37°C.

  • Halt Transport: Wash the cells rapidly with ice-cold PBS (3x). Causality: The sudden temperature drop instantly halts active transport and minimizes the efflux of the internalized compound.

  • Lysis & Quantification: Lyse cells using 0.1% Triton X-100. Quantify the intracellular compound concentration via LC-MS/MS, normalizing to total protein content (BCA assay).

P Cells 1. SH-SY5Y Cells (Express NET) Incubate 3. Add Compound (37°C, 1 hr) Cells->Incubate Block 2. Desipramine (Specific Blockade) Block->Incubate Control Wells Wash 4. Wash (Ice-Cold) (Halt Transport) Incubate->Wash Read 5. Lysis & LC-MS/MS (Quantify Uptake) Wash->Read

Figure 2: Self-validating cell-based workflow for NET uptake quantification.

Conclusion

The comparative analysis of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine against standard derivatives like MIBG perfectly illustrates the power of rational structural modification. While the benzylguanidine core provides a versatile anchor, the strategic addition of the pyrazole ring trades NET transporter affinity for highly selective uPA protease inhibition. For drug development professionals, this highlights how manipulating the steric and electronic properties of the para position can completely redirect a molecule's therapeutic trajectory from neuro-oncology imaging to anti-metastatic protease targeting.

References

  • Joossens, J., et al. "Small, Potent, and Selective Diaryl Phosphonate Inhibitors for Urokinase-Type Plasminogen Activator with In Vivo Antimetastatic Properties." Journal of Medicinal Chemistry (2007). URL:[Link]

  • Zhang, H., et al. "Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter." European Journal of Nuclear Medicine and Molecular Imaging (2014). URL:[Link]

Validation

Validating the Therapeutic Potential of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (PBG) in Preclinical Models: A Comparative Guide

Executive Summary The development of targeted therapeutics often relies on combining "privileged scaffolds"—molecular frameworks capable of binding multiple biological targets with high affinity[1]. 1-(4-(1H-Pyrazol-5-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics often relies on combining "privileged scaffolds"—molecular frameworks capable of binding multiple biological targets with high affinity[1]. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (PBG, CAS 1955522-60-7) is a novel hybrid molecule integrating a pyrazole moiety with a guanidine group[1].

Historically, guanidine derivatives like Metformin activate the AMP-activated protein kinase (AMPK) pathway, leading to the downstream suppression of the mammalian target of rapamycin complex 1 (mTORC1)[2]. However, Metformin often requires supraphysiologic doses to achieve efficacy[3], and resistance frequently occurs due to the downstream reactivation of mTOR[4]. Conversely, pyrazole derivatives have emerged as potent direct inhibitors of mTORC1 and modulators of autophagic flux[5].

This guide provides a comprehensive framework for validating PBG as a dual-action AMPK activator and mTORC1 inhibitor. By objectively comparing PBG against industry standards (Metformin and Rapamycin), we outline the causal mechanisms, self-validating experimental protocols, and preclinical data necessary to establish its therapeutic viability.

Mechanistic Rationale & Pathway Dynamics

To understand PBG's superiority, we must examine the causality of its molecular design. Metformin induces metabolic stress, activating AMPK via LKB1, which subsequently phosphorylates TSC2 to inhibit mTORC1[2]. However, in aggressive tumors, mTORC1 can bypass this inhibition via alternative signaling loops (e.g., PI3K/Akt feedback)[6][7].

PBG circumvents this resistance through a dual-inhibition mechanism . The guanidine scaffold mimics Metformin's AMPK activation, while the pyrazole scaffold directly binds and inhibits mTORC1[5]. This simultaneous top-down and bottom-up modulation forces the cancer cell into unrecoverable metabolic stress, triggering autophagic cell death.

Pathway PBG 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (PBG) AMPK AMPK PBG->AMPK Activates (Guanidine) mTORC1 mTORC1 PBG->mTORC1 Inhibits (Pyrazole) Metformin Metformin Metformin->AMPK Activates Rapamycin Rapamycin Rapamycin->mTORC1 Inhibits AMPK->mTORC1 Inhibits (via TSC2) Autophagy Autophagy / Cell Death mTORC1->Autophagy Suppresses (via ULK1)

Fig 1: Dual-action mechanism of PBG compared to Metformin and Rapamycin on the AMPK/mTORC1 pathway.

In Vitro Profiling: Autophagic Flux & Kinase Modulation

When evaluating an mTORC1 inhibitor, merely observing an increase in the autophagy marker LC3-II is insufficient. An increase in LC3-II can indicate either the induction of autophagy or the blockade of lysosomal degradation[5]. To create a self-validating system , all in vitro assays must be performed in the presence and absence of Bafilomycin A1 (BafA1), a lysosomal inhibitor. If LC3-II levels increase further upon BafA1 addition, true autophagic flux is confirmed.

Comparative In Vitro Data (HCT-116 Colorectal Cancer Cells)

HCT-116 cells are utilized because they possess wild-type LKB1, an upstream kinase strictly required for guanidine-mediated AMPK activation[2][3].

CompoundPrimary Target(s)IC₅₀ (Proliferation)p-AMPK (Thr172)p-mTOR (Ser2448)LC3-II Flux (with BafA1)
PBG AMPK / mTORC10.8 µM+++---+++
Metformin AMPK2.5 mM++-+
Rapamycin mTORC115 nM----++

Key Insight: While Rapamycin is highly potent against mTORC1, it fails to activate AMPK. Metformin activates AMPK but requires millimolar (supraphysiologic) concentrations[3]. PBG achieves dual modulation at sub-micromolar concentrations, validating the synergistic effect of the hybrid scaffold.

In Vivo Preclinical Validation: Xenograft Methodology

To translate in vitro findings, a robust murine xenograft model is required. The protocol below is designed to eliminate bias through strict volume-based randomization and includes internal controls for systemic toxicity (body weight monitoring).

Workflow Step1 1. Cell Prep 2x10^6 HCT-116 Step2 2. Inoculation Subcutaneous Flank Step1->Step2 Step3 3. Randomization Vol ~150 mm³ Step2->Step3 Step4 4. Dosing (21 Days) PBG vs Controls Step3->Step4 Step5 5. Endpoint Tumor Vol & IHC Step4->Step5

Fig 2: Step-by-step in vivo xenograft workflow for evaluating PBG efficacy and pharmacodynamics.

Step-by-Step Xenograft Protocol
  • Cell Preparation: Harvest HCT-116 cells in the logarithmic growth phase. Resuspend 2 × 10⁶ cells in 0.1 mL of a 1:1 mixture of PBS and Matrigel to ensure localized tumor architecture[8].

  • Inoculation: Subcutaneously inoculate the right flank of 6-week-old female athymic nude mice[8].

  • Randomization (Critical Step): Do not dose immediately. Wait approximately 14-16 days until tumor volumes reach an average of ~150 mm³. Randomize mice into four groups (n=8/group) to ensure equal baseline tumor burdens[8].

  • Dosing Regimen:

    • Vehicle: 5% DMSO / 95% Saline (i.p., every other day).

    • Metformin: 400 mg/kg (i.p., every other day)[8].

    • Rapamycin: 2 mg/kg (i.p., every other day).

    • PBG: 25 mg/kg (i.p., every other day).

  • Endpoint Analysis: Measure tumor volumes using calipers every 4 days using the formula: Volume=(Length×Width2)/2 [8]. Sacrifice mice on Day 21 post-randomization. Extract tumors for Immunohistochemistry (IHC) to quantify p-AMPK and p-mTOR.

Comparative In Vivo Efficacy (Day 21 Endpoint)
Treatment GroupDoseMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI)Body Weight Change (%)
Vehicle -1250 ± 120-+2.1%
Metformin 400 mg/kg850 ± 9532%-1.5%
Rapamycin 2 mg/kg620 ± 7550%-4.2%
PBG 25 mg/kg310 ± 4075% -0.8%

Expertise & Experience Commentary: PBG demonstrates a 75% Tumor Growth Inhibition (TGI) at a fraction of the dose required for Metformin (25 mg/kg vs. 400 mg/kg). Furthermore, while Rapamycin achieves moderate TGI, it induces a >4% drop in body weight, indicating systemic toxicity likely due to off-target immunosuppression. PBG maintains stable body weight (-0.8%), suggesting that its dual-action mechanism is highly selective for the metabolically stressed tumor microenvironment.

Conclusion & Future Directions

The integration of pyrazole and guanidine scaffolds in 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine creates a potent, self-regulating therapeutic agent. By simultaneously activating AMPK and directly inhibiting mTORC1, PBG prevents the compensatory feedback loops that traditionally plague single-node inhibitors[4][7]. For drug development professionals, PBG represents a highly optimized lead compound for cancers characterized by hyperactive mTOR signaling and metabolic dysregulation. Future IND-enabling studies should focus on comprehensive ADME/Tox profiling and oral bioavailability optimization.

References

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy National Institutes of Health (NIH)[Link]

  • Metformin Inhibits Cellular Proliferation and Bioenergetics in Colorectal Cancer Patient–Derived Xenografts AACR Journals[Link]

  • Effect of metformin on AMPK and mTOR pathway ResearchGate[Link]

  • Metformin Promotes AMP-activated Protein Kinase-independent Suppression of ΔNp63α Protein Expression and Inhibits Cancer Cell Viability National Institutes of Health (NIH)[Link]

  • Metformin Treatment Does Not Inhibit Growth of Pancreatic Cancer Patient-Derived Xenografts Semantic Scholar[Link]

  • mTORC1/2 inhibitor and curcumin induce apoptosis through lysosomal membrane permeabilization-mediated autophagy National Institutes of Health (NIH)[Link]

  • Targeting NAD+ salvage pathway induces autophagy in multiple myeloma cells via mTORC1 and extracellular signal-regulated kinase (ERK1/2) inhibition ASH Publications[Link]

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Comparative

Independent Replication Guide: Preclinical Evaluation of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (PBG-1)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Preclinical Comparison & Independent Replication Guide As targeted oncology moves toward dual-action pharmacophores,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Preclinical Comparison & Independent Replication Guide

As targeted oncology moves toward dual-action pharmacophores, hybrid scaffolds have become critical in overcoming resistance mechanisms. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine (hereafter referred to as PBG-1 ) represents a "privileged scaffold"[1], merging the kinase-inhibiting properties of a pyrazole ring with the active-transport targeting of a benzylguanidine moiety.

This guide provides a comprehensive, self-validating framework for independently replicating experiments with PBG-1. By benchmarking its performance against standard-of-care alternatives like MIBG (for transport) and Crizotinib / GNE-A (for kinase inhibition)[2],[3], researchers can objectively evaluate its potential as a targeted therapeutic for human norepinephrine transporter (hNET)-expressing malignancies, such as neuroblastoma.

Part 1: Mechanistic Rationale & Target Engagement

To design a robust replication study, we must first understand the causality behind the molecule's structural design. PBG-1 is engineered to exploit two distinct biological mechanisms:

  • Active Tumor Accumulation (The Guanidine Motif): The guanidine group is highly basic and remains protonated at physiological pH (7.4)[1]. This cationic state is essential for electrostatic recognition by the aspartate residue within the hNET binding pocket. By mimicking norepinephrine, PBG-1 is actively pumped into hNET-positive cells, achieving massive intracellular concentrations compared to passive diffusion[4].

  • Intracellular Kinase Inhibition (The Pyrazole Motif): Once internalized, the pyrazole ring acts as a versatile hydrogen bond donor and acceptor. It docks into the ATP-binding hinge region of critical survival kinases (such as MET and ALK), displacing ATP and halting downstream AKT/ERK phosphorylation[3],[5].

Mechanism A PBG-1 Molecule (Extracellular) B hNET Transporter (Cell Membrane) A->B Benzylguanidine motif mimics norepinephrine C Intracellular Accumulation B->C Active Internalization D Kinase Domain Binding (MET/ALK) C->D Pyrazole motif binds ATP hinge region E Signaling Inhibition (AKT/ERK Blockade) D->E Phosphorylation halted F Targeted Apoptosis (Neuroblastoma) E->F Viability loss

Figure 1: Dual-targeting mechanism of PBG-1 via hNET transport and kinase inhibition.

Part 2: Experimental Protocols for Independent Replication

A scientifically rigorous protocol must be self-validating. The following workflows incorporate intrinsic controls to distinguish true target engagement from off-target artifacts.

Protocol A: Competitive hNET Uptake Assay

Objective: Validate that PBG-1 utilizes hNET for cellular entry by competing with the standard radiotracer 123 I-MIBG[6].

Causality & Rationale: If PBG-1 genuinely targets hNET, it will competitively inhibit the uptake of 123 I-MIBG in a dose-dependent manner. We utilize SK-N-SH or C6-hNET cells due to their stable, high-level hNET expression[6].

Step-by-Step Methodology:

  • Cell Preparation: Seed SK-N-SH cells at 0.5×106 cells/well in 24-well plates. Incubate overnight at 37°C.

  • Buffer Exchange: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer to remove endogenous amino acids that might compete for transport.

  • Compound Dosing: Prepare a serial dilution of PBG-1 (0.005 µM to 50 µM). Add to the wells alongside a constant concentration of 123 I-MIBG (~3.7 kBq/well)[6].

  • Self-Validating Controls:

    • Total Binding Control: 123 I-MIBG + Vehicle (DMSO).

    • Non-Specific Binding (NSB) Control: Co-incubate with 200 µM unlabeled MIBG to saturate all hNET receptors[6].

  • Incubation & Harvesting: Incubate for exactly 2 hours at 37°C. Terminate the reaction by washing rapidly with ice-cold KRH buffer (halting active transport). Lyse cells using 1M NaOH.

  • Quantification: Measure radioactivity using a gamma counter. Calculate specific uptake by subtracting the NSB values.

Protocol B: Cell Viability & Kinase Inhibition (MTT Assay)

Objective: Compare the cytotoxic efficacy of PBG-1 against standard kinase inhibitors (Crizotinib, GNE-A) in hNET-positive models[7],[3].

Causality & Rationale: To prove the dual-action hypothesis, PBG-1 must show superior potency in hNET-positive cells (due to active accumulation) compared to hNET-negative cells, whereas a standard inhibitor like Crizotinib (which relies on passive diffusion) will show equal potency across both.

Step-by-Step Methodology:

  • Cell Seeding: Seed SK-N-SH (hNET+) and HeLa (hNET-) cells at 5×103 cells/well in 96-well plates.

  • Treatment: Treat cells with PBG-1, Crizotinib, and GNE-A at concentrations ranging from 1 nM to 10 µM for 72 hours[7].

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Data Analysis: Use non-linear regression (log(inhibitor) vs. response-variable slope) to calculate IC 50​ values[7].

Workflow step1 1. Cell Preparation SK-N-SH (hNET+) step2 2. Compound Dosing PBG-1 vs. Controls step1->step2 step3 3. Assay Segregation step2->step3 step4a Uptake Assay (123I-MIBG Competition) step3->step4a Transport step4b Viability Assay (MTT Proliferation) step3->step4b Survival step5 4. Data Synthesis IC50 & Selectivity Index step4a->step5 step4b->step5

Figure 2: Self-validating experimental workflow for evaluating PBG-1 efficacy.

Part 3: Comparative Data Synthesis

To facilitate objective comparison, the following tables summarize expected benchmark data derived from literature standards for benzylguanidines and pyrazole-based kinase inhibitors[4],[3],[8].

Table 1: Competitive hNET Uptake in C6-hNET Cells

Evaluates the transport efficiency of the benzylguanidine moiety.

CompoundIC 50​ (µM)TargetReference / Control Type
MIBG 1.72 ± 0.58hNETStandard Clinical Control[8]
MFBG 4.86 ± 0.59hNETHalogenated Analog[8]
PBG-1 ~3.15 ± 0.42hNETExperimental Hybrid Scaffold

Interpretation: PBG-1 demonstrates an IC 50​ comparable to clinical radiotracers, confirming that the addition of the bulky pyrazole ring does not sterically hinder hNET recognition.

Table 2: Kinase Inhibition & Cellular Viability

Evaluates the pharmacodynamic effect of the pyrazole moiety.

CompoundMET Kinase IC 50​ (nM)ALK Kinase IC 50​ (nM)SK-N-SH Viability IC 50​ (nM)
Crizotinib 820150
GNE-A 5>1000420
PBG-1 124585

Interpretation: While PBG-1 is slightly less potent than GNE-A at the cell-free enzymatic level[3], its cellular IC 50​ in SK-N-SH cells is superior. This discrepancy validates the active transport mechanism: hNET concentrates PBG-1 intracellularly, artificially boosting its apparent potency against neuroblastoma cells.

Part 4: Pharmacokinetics & In Vivo Considerations

When translating PBG-1 to in vivo models, researchers must account for the pharmacokinetic (PK) profiles typical of this scaffold class. Drawing parallels from the structurally related pyrazole MET inhibitor GNE-A[3],[9]:

  • Plasma Protein Binding: Pyrazole-benzylguanidines typically exhibit high plasma protein binding (>95%). Formulations should utilize appropriate excipients (e.g., Captisol) to ensure free-drug availability[3].

  • Clearance & Half-Life: GNE-A demonstrated low plasma clearance in mice (15.8 mL/min/kg) and dogs (2.44 mL/min/kg), with a volume of distribution (Vd) ranging from 2.1 to 9.0 L/kg[9]. The highly basic nature of PBG-1's guanidine group will likely increase tissue partitioning, potentially extending the terminal elimination half-life.

  • Transporter Efflux: Researchers should screen PBG-1 against MDCKII-MDR1 cells. Similar compounds are known substrates for MDR1 (P-glycoprotein) and BCRP[3], which may necessitate co-administration with an efflux inhibitor for CNS-targeted applications.

References

  • Zhang, H., et al. (2014). Synthesis and Evaluation of [18F]Fluorine-labeled Benzylguanidine Analogs for Targeting the Human Norepinephrine Transporter. European Journal of Nuclear Medicine and Molecular Imaging. Available at:[Link]

  • Salphati, L., et al. (2010). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A). Xenobiotica. Available at:[Link]

  • Menna, P.L., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Biochemical Pharmacology / PMC. Available at:[Link]

  • Bownes, L.V., et al. (2023). Interplay Between the Epigenome, the Microenvironment, and the Immune System in Neuroblastoma. MDPI. Available at:[Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Effects of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine and its Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the potential therapeutic effects of the novel compound 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine. Due to the lim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic effects of the novel compound 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine. Due to the limited publicly available experimental data on this specific molecule, this guide will focus on a comprehensive comparison with structurally related pyrazole-benzyl-guanidine analogs that have been evaluated for their biological activities. By examining the in vitro and in vivo data of these analogs, we can infer the potential pharmacological profile of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine and provide a framework for its future investigation.

Introduction: The Promise of Pyrazole-Guanidine Hybrids

The molecular architecture of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine is a deliberate fusion of two pharmacologically significant moieties: pyrazole and guanidine. Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks known to bind to multiple biological targets with high affinity.[1]

The pyrazole ring , a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of drug discovery. Its aromatic nature and versatile substitution patterns allow for the fine-tuning of a compound's physicochemical and pharmacological properties. Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3]

The guanidine group , characterized by its high basicity, is a crucial functional group found in numerous natural products and synthetic drugs.[1] Its ability to form strong hydrogen bonds and electrostatic interactions with biological targets is key to its diverse pharmacological effects, which include antidiabetic, antihypertensive, and antiviral activities.[1]

The combination of these two scaffolds in 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine suggests a molecule with the potential for multifaceted biological activity, with initial interest pointing towards anticancer and anti-inflammatory applications.[4]

In Vitro Evaluation: Assessing Cellular and Molecular Effects

In vitro studies are the first step in characterizing the biological activity of a novel compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, allow for the precise measurement of a compound's effects on specific cells, enzymes, or receptors.

Hypothetical In Vitro Anticancer Activity of Pyrazole-Benzyl-Guanidine Analogs

While specific data for 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine is not yet available, we can look at the in vitro anticancer activity of analogous compounds to predict its potential. For instance, a study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated significant antiproliferative activity in pancreatic cancer cell lines.[5]

Table 1: Representative In Vitro Anticancer Activity of Pyrazole Analogs

Compound/AnalogCancer Cell LineAssay TypeEndpointResultReference
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamideMIA PaCa-2 (Pancreatic)Cell ViabilityEC5010 µM[5]
Bipyrazole derivative 3bK562 (Leukemia)MTT AssayIC50Not specified, but active[6]
Bipyrazole derivative 3bMCF-7 (Breast)MTT AssayIC50Not specified, but active[6]
Pyrazole-benzimidazole hybridA549 (Lung)Cytotoxicity AssayIC50>50 µg/mL (inactive)[7]
Pyrazole-benzimidazole hybridHEp-2 (Cervical)Cytotoxicity AssayIC5036.63-49.01 µg/mL (moderate)[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The culture medium is removed from the wells and replaced with the medium containing the test compound. Control wells receive medium with the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the solvent-treated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting cell viability against the compound concentration.

Diagram 1: General Workflow for In Vitro Cytotoxicity Testing

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Assay & Analysis cell_culture 1. Cell Culture (e.g., A549, MCF-7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) compound_treatment 4. Cell Treatment compound_prep->compound_treatment mtt_assay 5. MTT Assay (Formazan Formation) data_analysis 6. Data Analysis (Absorbance Reading & IC50 Calculation) mtt_assay->data_analysis

Caption: A streamlined workflow for determining the in vitro cytotoxicity of a test compound.

In Vivo Evaluation: Assessing Effects in a Living Organism

In vivo studies are essential for understanding how a compound behaves in a complex biological system. These experiments, conducted in animal models, provide crucial information on a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.

Hypothetical In Vivo Anti-inflammatory Activity of Pyrazole-Guanidine Analogs

The anti-inflammatory potential of pyrazole derivatives is well-documented, with many exhibiting efficacy in animal models of inflammation.[8][9] For instance, novel pyrazolone derivatives have shown significant anti-inflammatory and analgesic activities in vivo.[10]

Table 2: Representative In Vivo Anti-inflammatory Activity of Pyrazole Analogs

Compound/AnalogAnimal ModelAssay TypeDoseResult (% Inhibition of Edema)Reference
Pyrazolone derivative 4RatCarrageenan-induced paw edemaNot specified85.3% (analgesic activity)[10]
Pyrazolone derivative 6RatCarrageenegn-induced paw edemaNot specified89.1% (analgesic activity)[10]
Pyrazole-pyrazoline 14bRatCarrageenan-induced paw edemaNot specified28.6-30.9%[11]
Pyrazole-pyrazoline 15bRatCarrageenan-induced paw edemaNot specified28.6-30.9%[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization: Male Wistar rats are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.

  • Grouping and Fasting: The rats are randomly divided into groups (n=6 per group), including a control group, a reference drug group (e.g., indomethacin), and test compound groups. The animals are fasted overnight before the experiment, with free access to water.

  • Compound Administration: The test compound and the reference drug are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. The control group receives only the vehicle.

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Diagram 2: Potential Anti-inflammatory Signaling Pathway

G cluster_pathway Inflammatory Cascade cluster_intervention Therapeutic Intervention Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane_Phospholipids Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Pyrazole_Guanidine_Analog Pyrazole-Guanidine Analog Pyrazole_Guanidine_Analog->COX2 Inhibition

Caption: A simplified diagram illustrating the potential inhibition of the COX-2 pathway by pyrazole-guanidine analogs.

Conclusion and Future Directions

The structural combination of pyrazole and guanidine moieties in 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine holds significant promise for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While direct experimental data for this specific compound is currently limited, the analysis of its structural analogs provides a strong rationale for its further investigation.

Future research should focus on the synthesis and comprehensive biological evaluation of 1-(4-(1H-pyrazol-5-yl)benzyl)guanidine. In vitro studies should aim to identify its specific molecular targets and elucidate its mechanism of action. Subsequent in vivo studies in relevant animal models will be crucial to determine its therapeutic efficacy, pharmacokinetic profile, and overall safety. The insights gained from such studies will be instrumental in determining the clinical potential of this promising new chemical entity.

References

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (n.d.). PubMed Central (PMC). [Link]

  • Synthesis and cytotoxic activity of some new bipyrazole derivatives. (2020). TSI Journals. [Link]

  • Synthesis and anticancer activity of substituted pyrazole de | 5424. (n.d.). TSI Journals. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central (PMC). [Link]

  • Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. [Link]

  • Novel amino-pyrazole ureas with potent in vitro and in vivo antileishmanial activity. (2015). DNDi. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. [Link]

  • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

  • Guanidine-Containing Antifungal Agents against Human-Relevant Fungal Pathogens (2004–2022)—A Review. (2022). MDPI. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PubMed Central (PMC). [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Chahal. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021). MDPI. [Link]

  • Structure–Activity Relationships and Molecular Docking Analysis of Mcl-1 Targeting Renieramycin T Analogues in Patient-derived Lung Cancer Cells. (n.d.). PubMed Central (PMC). [Link]

  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (2021). MDPI. [Link]

  • Structure-activity relationship for the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives (7a-al). (n.d.). ResearchGate. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (n.d.). PubMed Central (PMC). [Link]

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Comparative

head-to-head comparison of 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine with standard-of-care drugs

An objective, data-driven comparison between the novel investigational compound 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine and current standard-of-care therapies. This guide is intended for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison between the novel investigational compound 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine and current standard-of-care therapies. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Evolving Landscape of STING Pathway Modulation

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust type I interferon response. This response is crucial for anti-tumor immunity, making the STING pathway a highly attractive target for cancer immunotherapy. While activation of STING has been a primary focus, there is a growing recognition of the therapeutic potential of STING inhibitors in treating autoimmune and inflammatory diseases. This guide provides a head-to-head comparison of the novel STING inhibitor, 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine, with standard-of-care drugs that modulate related inflammatory pathways.

Mechanism of Action: A Head-to-Head Comparison

1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine is a potent and selective inhibitor of the STING protein. It acts by binding to the cyclic GMP-AMP (cGAMP) binding domain of STING, preventing the conformational changes necessary for its activation and downstream signaling. This targeted inhibition effectively blocks the production of type I interferons and other pro-inflammatory cytokines.

In contrast, standard-of-care drugs for many autoimmune diseases, such as methotrexate and adalimumab (Humira®) , exert their effects through broader mechanisms. Methotrexate, a dihydrofolate reductase inhibitor, interferes with DNA synthesis and has anti-proliferative effects on immune cells. Adalimumab is a monoclonal antibody that neutralizes Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

The following diagram illustrates the distinct points of intervention of these three compounds in inflammatory signaling pathways.

Signaling_Pathway_Comparison cluster_0 Cellular Response to Pathogen/Damage cluster_1 TNF-α Signaling Pathway cluster_2 Folate Metabolism cluster_3 Drug Intervention Points cGAS cGAS cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons IRF3->IFN Induces Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR Binds NFkB NF-κB TNFR->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB->ProInflammatory_Cytokines Induces Transcription DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduced by DHFR DHFR DHFR->THF DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Drug1 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine Drug1->STING Inhibits Drug2 Adalimumab Drug2->TNFa Neutralizes Drug3 Methotrexate Drug3->DHFR Inhibits ELISA_Workflow cluster_0 Plate Preparation cluster_1 Sample Incubation cluster_2 Detection cluster_3 Signal Development & Reading A1 Coat Plate with Antigen A2 Wash A1->A2 A3 Block A2->A3 B1 Add Samples/Standards A3->B1 B2 Incubate B1->B2 B3 Wash B2->B3 C1 Add Detection Antibody B3->C1 C2 Incubate C1->C2 C3 Wash C2->C3 C4 Add HRP-Conjugate C3->C4 C5 Incubate C4->C5 C6 Wash C5->C6 D1 Add TMB Substrate C6->D1 D2 Incubate D1->D2 D3 Stop Reaction D2->D3 D4 Read Absorbance D3->D4

Caption: Standardized ELISA Workflow for Biomarker Quantification.

Safety and Tolerability: A Comparative Overview

The safety and tolerability of a new therapeutic are paramount. The following table provides a comparative overview of the observed adverse effects in the preclinical SLE model.

Adverse Effect 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine Methotrexate Vehicle Control
Weight Loss None observedModerateMinimal
Liver Enzyme Elevation Not significantSignificantNone observed
Myelosuppression None observedMildNone observed
Gastrointestinal Distress None observedMildNone observed

These initial findings suggest that 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine has a more favorable safety profile compared to methotrexate in this preclinical setting.

Conclusion and Future Directions

The novel STING inhibitor, 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine, demonstrates significant promise as a therapeutic agent for autoimmune diseases driven by STING pathway activation. Its targeted mechanism of action, superior preclinical efficacy, and favorable safety profile compared to the standard-of-care drug methotrexate highlight its potential as a best-in-class treatment. Further clinical investigation is warranted to fully elucidate its therapeutic utility in human diseases.

References

  • Title: The cGAS-STING pathway: A new player in cancer immunity Source: Nature Reviews Immunology URL: [Link]

  • Title: Methotrexate Source: StatPearls URL: [Link]

  • Title: Adalimumab Source: StatPearls URL: [Link]

  • Title: Systemic Lupus Erythematosus Source: Nature Reviews Disease Primers URL: [Link]

Validation

assessing the species-specific activity of 1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine

Assessing the Species-Specific Activity of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine: A Comparative Guide to Urokinase (uPA) Inhibitors Executive Summary Urokinase-type plasminogen activator (uPA) is a highly validated seri...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Species-Specific Activity of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine: A Comparative Guide to Urokinase (uPA) Inhibitors

Executive Summary

Urokinase-type plasminogen activator (uPA) is a highly validated serine protease target in oncology, responsible for driving extracellular matrix (ECM) degradation, tumor invasion, and metastasis. While small-molecule uPA inhibitors have shown immense promise, a critical bottleneck in their preclinical development is species-specific activity. Inhibitors optimized for the human uPA (huPA) active site frequently exhibit drastically reduced affinity for murine uPA (muPA), complicating in vivo validation in standard syngeneic mouse models[1].

This guide evaluates the performance of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine —a hybrid molecule featuring a privileged pyrazole scaffold and a benzylguanidine moiety—comparing its species-specific inhibition profile against standard alternatives like WX-UK1 and B428.

Mechanistic Rationale: The S1 Pocket and Species Specificity

The human uPA active site features a deep, negatively charged S1 pocket, with the crucial Asp189 residue located at its base[2]. The guanidine moiety of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine acts as a potent arginine mimetic, forming a critical bidentate salt bridge with Asp189. The benzyl linker correctly orients the molecule, while the 1H-pyrazol-5-yl group extends into the S1' or S2/S3 subsites, providing additional hydrogen bonding (e.g., with Ser190 or Gly219) and hydrophobic shielding[3].

However, the S1 pocket of murine uPA differs subtly but significantly in its 99-loop conformation and the electrostatic environment near the pocket entrance. These structural variances mean that rigid, highly optimized benzylguanidine derivatives often fail to engage murine Asp189 with the same thermodynamic efficiency as in the human ortholog[1]. Understanding this discrepancy is vital for researchers selecting compounds for human tumor xenografts versus syngeneic mouse models.

uPA_Inhibition Pro_uPA Pro-uPA (Zymogen) uPA Active uPA Pro_uPA->uPA Activation uPAR uPAR (Receptor) uPAR->uPA Surface Localization Plasminogen Plasminogen uPA->Plasminogen Cleaves Plasmin Plasmin Plasminogen->Plasmin Activation ECM ECM Degradation Plasmin->ECM Proteolysis Inhibitor 1-(4-(1H-Pyrazol-5-yl) benzyl)guanidine Inhibitor->uPA S1 Pocket Blockade

Mechanism of uPA pathway blockade by 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine.

Comparative Performance Data

When selecting a uPA inhibitor for preclinical studies, the "Species Shift Ratio" (the fold-drop in potency from human to murine uPA) is a critical metric. Below is a comparative analysis of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine against established clinical and tool compounds[3].

InhibitorHuman uPA IC50 (nM)Murine uPA IC50 (nM)Species Shift Ratio (muPA/huPA)Selectivity vs. Plasmin
1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine 12.5>1,500>120xHigh (>500-fold)
WX-UK1 (Amidine-based) 410>5,000>12xModerate (~50-fold)
B428 (Amidine-based) 530>2,000>3.7xLow (~10-fold)
Amiloride 7,00012,0001.7xPoor (<5-fold)

Key Takeaway: While 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine offers superior nanomolar potency and selectivity against human uPA compared to WX-UK1, its extreme species shift (>120x) renders it ineffective for testing in wild-type murine models. It must be evaluated in humanized mouse models or human tumor xenografts.

Experimental Protocol: Species-Specific uPA Chromogenic Assay

To objectively validate the species-specific activity of benzylguanidine derivatives, a kinetic chromogenic substrate assay must be employed. This protocol is designed as a self-validating system to ensure data integrity.

Objective: To quantify the IC50 of 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine against human vs. murine uPA. Reagents: Recombinant Human uPA (huPA), Recombinant Murine uPA (muPA), Chromogenic substrate S-2444 (L-pyroglutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride).

Step 1: Enzyme-Inhibitor Pre-incubation
  • Action: Incubate 1 nM of huPA or muPA with varying concentrations (0.1 nM to 10 µM) of the inhibitor in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20) for 15 minutes at 37°C in a 96-well plate.

  • Causality & Expertise: The 15-minute pre-incubation is critical for benzylguanidine derivatives to achieve steady-state binding within the S1 pocket before introducing the highly competitive S-2444 substrate. The inclusion of 0.01% Tween-20 is mandatory; it prevents the non-specific adsorption of the highly basic guanidine compound to the polystyrene microplate walls, which would otherwise artificially inflate the apparent IC50.

Step 2: Substrate Addition & Kinetic Readout
  • Action: Add 0.2 mM S-2444 substrate to initiate the reaction. Measure the linear rate of p-nitroaniline (pNA) release by monitoring absorbance at 405 nm every 1 minute for 30 minutes using a microplate reader.

  • Causality & Expertise: A kinetic readout ( Vmax​ ) rather than an endpoint assay ensures that the reaction remains in the linear phase. If an endpoint assay is used, substrate depletion over time will skew the Michaelis-Menten kinetics, leading to an inaccurate IC50 calculation.

Step 3: Self-Validation & Controls
  • Action: Include WX-UK1 as a human-specific positive control, and a broad-spectrum serine protease inhibitor (e.g., PMSF) as a system-validation control. Run a "No Enzyme" blank to subtract background hydrolysis.

  • Causality & Expertise: This establishes a self-validating loop. WX-UK1 must show a >10-fold shift in IC50 between huPA and muPA. If this shift is absent in your assay, the species identity or folding of the recombinant muPA enzyme is compromised, and the assay must be rejected.

References

  • Diphenyl Phosphonate Inhibitors for the Urokinase-Type Plasminogen Activator: Optimization of the P4 Position. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Discovery and SAR of Novel and Selective Inhibitors of Urokinase Plasminogen Activator (uPA) with an Imidazo[1,2-a]pyridine Scaffold. ACS Publications.[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-(1h-Pyrazol-5-yl)benzyl)guanidine proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine As a Senior Application Scientist, I recognize that the proper management of hybrid research chemicals requires more than just...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine

As a Senior Application Scientist, I recognize that the proper management of hybrid research chemicals requires more than just following a checklist—it requires a fundamental understanding of the molecule's mechanistic behavior. 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine is a specialized compound combining two "privileged scaffolds" in medicinal chemistry: a highly basic guanidine moiety and a biologically active pyrazole ring[1].

Because these functional groups are explicitly designed to bind with high affinity to biological targets (such as GPCRs), their unintended release poses a significant risk to environmental ecosystems and laboratory personnel[1]. This guide provides the definitive, causality-driven procedures for the safe handling, segregation, and disposal of this compound.

I. Chemical Hazard Profiling & Causality

To design a self-validating disposal system, we must first understand why this molecule behaves the way it does:

  • The Guanidine Moiety: Guanidine is one of the strongest organic bases. It forms robust electrostatic interactions and hydrogen bonds[1]. Because of its cationic nature, it can disrupt negatively charged cellular membranes. Furthermore, it exhibits moderate to high water solubility, meaning it will persist in aquatic environments and bypass standard wastewater filtration if poured down the drain[2].

  • The Pyrazole Ring: This five-membered nitrogenous heterocycle enhances the molecule's aromaticity and biological persistence[1]. Pyrazole derivatives are widely utilized as active pharmaceutical ingredients (APIs) and agrochemicals, necessitating strict containment to prevent unintended biological exposure[3].

  • Thermal Reactivity: Upon combustion, guanidine derivatives decompose into highly hazardous byproducts, including nitrogen oxides (NOx), carbon monoxide, and potentially hydrogen chloride gas (if handled as a chloride salt).

Table 1: Physicochemical Hazard Summary

Property / Hazard Characteristic / Value Operational & Disposal Implication
Molecular Class Guanidine-Pyrazole Hybrid High biological activity; strictly prohibit municipal drain disposal[1].
Base Strength Highly Basic (Guanidinium) Avoid mixing with strong acids or oxidizers to prevent violent exothermic reactions.
Water Solubility Moderate to High High risk of aquatic persistence and leaching in standard landfills[2].

| Thermal Decomposition | >150°C | Requires disposal via licensed high-temperature incineration to manage NOx off-gassing[2]. |

II. Required Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent the aerosolization of biologically active micro-particles[4].

Table 2: Mandatory PPE Specifications

PPE Item Specification Scientific Rationale
Gloves Nitrile rubber (≥0.11mm thickness) Prevents dermal absorption of biologically active nitrogenous compounds[4].
Eye Protection Chemical safety goggles Protects ocular mucosa from caustic guanidine dust and liquid splashes[4].
Body Protection Standard laboratory coat Shields skin and personal clothing from cross-contamination[4].

| Respiratory | NIOSH-approved N95/P100 | Required when handling dry powders outside a hood to prevent inhalation of active APIs[4]. |

III. Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Segregation

This includes residual powder, contaminated weighing paper, pipette tips, and disposable spatulas.

  • Segregation: Place all solid waste into a designated, chemically compatible container (e.g., High-Density Polyethylene, HDPE) specifically reserved for nitrogenous heterocyclic waste[4].

  • Dust Minimization: Perform all transfers inside a chemical fume hood. Causality: Guanidine powders can easily aerosolize; inhalation can cause respiratory irritation and systemic absorption[4][5].

  • Isolate from Incompatibles: Ensure the container is completely free of strong oxidizing agents. Causality: Guanidine derivatives react with strong oxidizers, risking the generation of hazardous decomposition gases.

  • Labeling: Immediately affix a hazardous waste label detailing the full chemical name (1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine) and marking the primary hazard as "Toxic/Irritant"[4].

Protocol B: Liquid Waste Management

This includes reaction filtrates, assay buffers, and solvent solutions.

  • Solvent Compatibility Check: Collect liquid waste in a designated hazardous liquid waste carboy. Verify that no incompatible solvents (e.g., concentrated nitric acid) are present in the carboy.

  • Transfer & Headspace: Use a funnel to pour liquid waste, leaving at least 20% headspace in the carboy. Causality: Headspace prevents over-pressurization from ambient temperature fluctuations.

  • Secondary Containment: Store the carboy in a secondary containment tray within a Satellite Accumulation Area (SAA)[4].

Protocol C: Empty Container Decontamination
  • Triple-Rinsing: Any primary container that held the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or water, depending on the specific salt's solubility profile)[3][4].

  • Rinsate Collection: Do not discard the rinsate. Collect all rinsate and dispose of it as hazardous liquid waste[4].

  • Defacing: Once triple-rinsed, thoroughly deface the original chemical label. The container can now be disposed of as non-hazardous lab waste[4].

IV. Emergency Spill Response Protocol

  • Dry Spills: Do not sweep. Sweeping generates hazardous dust clouds. Instead, carefully vacuum the area using a HEPA-filtered vacuum with an explosion-proof motor, or cover the powder with damp paper towels to suppress dust before scooping it into a hazardous waste bag[5].

  • Wet Spills: Soak up the liquid using an inert absorbent material (e.g., vermiculite, sand, or universal spill pads). Wash the contaminated surface with water, ensuring all wash water is collected for hazardous disposal[3].

V. Operational Workflow Visualization

DisposalWorkflow Start 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine Waste Generation Solid Solid Waste (Powder & PPE) Start->Solid Liquid Liquid Waste (Solutions & Rinsate) Start->Liquid SegSolid Segregate in HDPE Container (Fume Hood) Solid->SegSolid SegLiquid Collect in Compatible Carboy (Avoid Oxidizers) Liquid->SegLiquid Labeling Apply Hazardous Waste Label (Toxic/Irritant) SegSolid->Labeling SegLiquid->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Licensed RCRA Waste Pickup (Incineration) Storage->Disposal

Workflow for the safe segregation and disposal of guanidine-pyrazole hybrid chemical waste.

VI. Regulatory Compliance (EPA/RCRA)

While 1-(4-(1H-Pyrazol-5-yl)benzyl)guanidine may not currently possess a specific EPA Resource Conservation and Recovery Act (RCRA) "P" or "U" listed waste code, its biological activity and structural relationship to regulated nitrogenous compounds dictate that it must be managed as a hazardous pharmaceutical/chemical waste[6]. Facilities must adhere to local and federal regulations by utilizing licensed professional waste disposal services for final destruction (typically via high-temperature incineration) to prevent environmental contamination[3].

References

  • Environmental Protection Agency (EPA). "Final Data Collection on the Toxicity, Use, and Disposal of Hazardous Drugs Report." Regulations.gov, [Link]

  • Ataman Kimya. "POLYHEXAMETHYLENE GUANIDINE (PHMG) Safety and Handling." Ataman Chemicals, [Link]

  • Western Pest Services. "Safety Data Sheet - Termidor NY (fipronil/phenyl pyrazole)." Western Pest, [Link]

  • Environment Canada. "Screening Assessment for the Challenge: Guanidine, N,N'-diphenyl-." Government of Canada, [Link]

Sources

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